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  • Product: 4-(2-Fluorobenzoyl)isoquinoline
  • CAS: 1187171-62-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Fluorophenyl)(isoquinolin-4-yl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery The isoquinoline core is a privileged heterocyclic motif, for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of agents with antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of an aroyl group at the 4-position of the isoquinoline ring, as seen in (2-fluorophenyl)(isoquinolin-4-yl)methanone, generates a class of compounds with significant potential for therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of (2-fluorophenyl)(isoquinolin-4-yl)methanone, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Properties and IUPAC Nomenclature

The compound of interest is systematically named (2-fluorophenyl)(isoquinolin-4-yl)methanone according to IUPAC nomenclature. It is also commonly referred to as 4-(2-Fluorobenzoyl)isoquinoline.

Physicochemical Data
PropertyValueSource
IUPAC Name (2-fluorophenyl)(isoquinolin-4-yl)methanone-
Synonyms 4-(2-Fluorobenzoyl)isoquinoline-
CAS Number 1187171-62-5Vendor Data
Molecular Formula C₁₆H₁₀FNOCalculated
Molecular Weight 251.26 g/mol Calculated
Appearance Predicted to be a solid at room temperatureAnalogy
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO.Analogy

Synthesis and Mechanistic Insights

The synthesis of (2-fluorophenyl)(isoquinolin-4-yl)methanone can be approached through several established synthetic strategies for 4-acylisoquinolines. A highly plausible and efficient method is the Friedel-Crafts acylation of isoquinoline with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[3]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a laboratory-scale synthesis of (2-fluorophenyl)(isoquinolin-4-yl)methanone.

Materials:

  • Isoquinoline

  • 2-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Addition of Isoquinoline: Dissolve isoquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 1M HCl. This will hydrolyze the aluminum complexes.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2-fluorophenyl)(isoquinolin-4-yl)methanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, and the acylium ion intermediate are highly reactive towards water.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution on the electron-rich isoquinoline ring.[3]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction between the acyl chloride and AlCl₃. Allowing the reaction to proceed at room temperature provides sufficient energy for the acylation to occur.

  • Aqueous Work-up with Acid: The acidic work-up is essential to decompose the aluminum chloride complexes formed with the product and any unreacted starting materials, making the product extractable into the organic phase.[4]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Isoquinoline Isoquinoline Addition 2. Add Isoquinoline solution dropwise at 0°C Isoquinoline->Addition AcylChloride 2-Fluorobenzoyl Chloride Mixing 1. Mix AlCl₃ and 2-Fluorobenzoyl Chloride in DCM at 0°C AcylChloride->Mixing AlCl3 AlCl₃ (Lewis Acid) AlCl3->Mixing DCM Anhydrous DCM DCM->Mixing Mixing->Addition Stirring 3. Stir at room temperature (12-24h) Addition->Stirring Quench 4. Quench with ice and 1M HCl Stirring->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with HCl, H₂O, NaHCO₃, Brine Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure (2-fluorophenyl) (isoquinolin-4-yl)methanone Purify->Product TubulinInhibition Compound (2-fluorophenyl)(isoquinolin-4-yl)methanone Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Apoptosis Apoptosis (Cell Death) Polymerization->Apoptosis Leads to Mitosis Cell Division (Mitosis) Microtubules->Mitosis Mitosis->Apoptosis Arrest leads to Proliferation Cancer Cell Proliferation Mitosis->Proliferation Proliferation->Apoptosis Inhibition of

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of (2-fluorophenyl)(isoquinolin-4-yl)methanone, a standard in vitro cytotoxicity assay, such as the MTT or SRB assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) [5][6]* Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • (2-fluorophenyl)(isoquinolin-4-yl)methanone, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (2-fluorophenyl)(isoquinolin-4-yl)methanone in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validating System:

  • Positive Control: The inclusion of a known cytotoxic agent like doxorubicin validates the assay's sensitivity and the responsiveness of the cell lines.

  • Vehicle Control: The DMSO control ensures that the observed cytotoxicity is due to the compound and not the solvent.

  • Reproducibility: Performing the assay in triplicate and on multiple occasions ensures the reliability and reproducibility of the results.

Conclusion

(2-Fluorophenyl)(isoquinolin-4-yl)methanone represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive molecules, particularly tubulin polymerization inhibitors, suggests a strong potential for anticancer activity. The technical information and protocols provided in this guide offer a solid foundation for researchers to further investigate the chemical and biological properties of this intriguing molecule and its derivatives in the pursuit of new and effective therapies.

References

  • Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • CN114573569A - Preparation method of isoquinoline compounds. (n.d.). Google Patents.
  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines. (2020). Molecules, 25(15), 3463. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules, 27(19), 6296. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). Molecules, 27(15), 4983. [Link]

  • Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. (2012). Chemical Communications, 48(84), 10419-10421. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 285, 116248. [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). (2017). Journal of Forensic Sciences, 63(4), 1276-1284. [Link]

  • Friedel-Crafts Acylation. (2019). ResearchGate. [Link]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. (1995). Journal of Medicinal Chemistry, 38(11), 2008-2014. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2017). ResearchGate. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). Crystals, 13(6), 935. [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). (2016). Organic & Biomolecular Chemistry, 14(42), 10058-10069. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Molecules, 24(22), 4070. [Link]

  • Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. (2022). Molecules, 27(24), 8963. [Link]

  • Evaluation of cytotoxic and apoptotic effects of the extracts and phenolic compounds of Astragalus globosus Vahl and Astragalus breviflorus DC. (2023). Journal of Ethnopharmacology, 309, 116346. [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2021). Molecules, 26(24), 7629. [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2025). Molbank, 2025(4), M1639. [Link]

  • Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. (2023). ACS Omega, 8(38), 34691-34710. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). (2019). ResearchGate. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2007). Chinese Journal of Organic Chemistry, 27(1), 101-105. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2020). Molecules, 25(18), 4075. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). ResearchGate. [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved January 26, 2026, from [Link]

  • WO2023005587A1 - Synthesis method for empagliflozin key intermediate. (n.d.). Google Patents.
  • 3-Arylisoquinolinone 4 inhibits tubulin polymerization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020). Beilstein Journal of Organic Chemistry, 16, 230-237. [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2025). Molbank, 2025(4), M1639. [Link]

Sources

Exploratory

crystal structure determination of 4-(2-Fluorobenzoyl)isoquinoline

An In-Depth Technical Guide to the Crystal Structure Determination of 4-(2-Fluorobenzoyl)isoquinoline Authored by: Dr. Evelyn Reed, Senior Application Scientist Foreword In the landscape of modern drug discovery, the iso...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 4-(2-Fluorobenzoyl)isoquinoline

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic activities.[1][2] Derivatives of isoquinoline have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and central nervous system modulation.[2][3] The introduction of a 4-(2-Fluorobenzoyl) substituent to the isoquinoline core presents a molecule of considerable interest for structure-based drug design, potentially as a kinase inhibitor or a modulator of other protein-protein interactions.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. X-ray crystallography remains the gold standard for elucidating this atomic-level detail. This guide provides a comprehensive, in-depth walkthrough of the entire process of determining the crystal structure of 4-(2-Fluorobenzoyl)isoquinoline, from initial synthesis to the final refined molecular model. It is intended for researchers, scientists, and drug development professionals who seek not only a procedural outline but also a deeper understanding of the causality behind the experimental choices that ensure a successful and reliable structure determination.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. Without a well-ordered, single crystal, diffraction analysis is impossible.

Proposed Synthesis of 4-(2-Fluorobenzoyl)isoquinoline

A plausible and efficient synthesis is paramount. While numerous methods exist for constructing the isoquinoline core, a modern approach utilizing a palladium-catalyzed coupling reaction offers high yields and functional group tolerance.[4] The proposed multi-step synthesis is outlined below.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-Bromoisoquinoline.

    • Start with commercially available isoquinoline.

    • In a fume hood, dissolve isoquinoline in a suitable solvent such as concentrated sulfuric acid.

    • Cool the solution in an ice bath and slowly add bromine, controlling the temperature to prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4-bromoisoquinoline.

    • Filter the precipitate, wash with cold water, and purify by column chromatography or recrystallization.

  • Step 2: Suzuki Coupling with 2-Fluorophenylboronic acid.

    • To a solution of 4-bromoisoquinoline in a solvent system like 1,4-dioxane and water, add (2-fluorophenyl)boronic acid.

    • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically sodium carbonate.

    • De-gas the mixture thoroughly and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, perform a liquid-liquid extraction with a solvent like ethyl acetate, and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-fluorobenzoyl)isoquinoline.

  • Step 3: Final Oxidation to the Ketone.

    • The product from the Suzuki coupling will be 4-(2-fluorophenyl)isoquinoline. To obtain the target benzoyl derivative, an oxidation step is required.

    • Dissolve the 4-(2-fluorophenyl)isoquinoline in a suitable solvent like dichloromethane.

    • Add an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions.

    • The reaction progress should be monitored carefully to avoid over-oxidation.

    • Upon completion, quench the reaction, and purify the final product, 4-(2-Fluorobenzoyl)isoquinoline, using column chromatography on silica gel.

Crystallization: From Powder to Diffractable Jewel

The successful growth of single crystals is often the most challenging and empirical step in the process. The goal is to encourage molecules to slowly transition from the disordered state in solution to a highly ordered, three-dimensional lattice.

Causality in Method Selection

The choice of crystallization method and solvent is critical. A solvent system in which the compound has moderate solubility is ideal. If solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Experimental Protocol: Crystallization via Slow Evaporation
  • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which 4-(2-Fluorobenzoyl)isoquinoline has moderate solubility at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., a mixture of ethanol and water) by gently warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This step is crucial to remove any dust particles or undissolved micro-impurities that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. A vibration-free environment is essential to allow for undisturbed crystal growth.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Probing the Atomic Structure

With a suitable crystal in hand, the next step is to bombard it with X-rays and record the resulting diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.[5]

Caption: Workflow from crystal mounting to processed data.

Experimental Protocol: Data Collection
  • Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Expert Insight: Low-temperature data collection is standard practice. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher resolution. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Diffractometer Setup: The crystal is placed on a goniometer within an X-ray diffractometer. A modern diffractometer is typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source and a sensitive detector.[6][7]

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate the diffraction spots. The positions of these spots are used by the control software to determine the dimensions and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure that all unique reflections are measured with adequate redundancy and to minimize data collection time. This typically involves a series of φ and ω scans.[8]

  • Data Integration and Scaling: After data collection, the raw images are processed.[9] This involves:

    • Integration: Calculating the intensity of each diffraction spot.

    • Scaling: Correcting the intensities for experimental factors such as variations in beam intensity and detector response. The output is a single file containing a list of unique reflections and their measured intensities.

Structure Solution and Refinement: From Data to Model

The processed diffraction data provide the intensities of the reflections, but crucial phase information is lost during the experiment. This is the well-known "phase problem" in crystallography.

Structure Solution

For small molecules like 4-(2-Fluorobenzoyl)isoquinoline, the phase problem is typically solved using direct methods.[10][11] These are computational techniques that use statistical relationships between the reflection intensities to derive initial phase estimates. A successful solution provides an initial electron density map of the unit cell, where the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial model from the direct methods is then refined against the experimental data. This is an iterative process that aims to improve the agreement between the observed diffraction pattern and the one calculated from the atomic model.

G A Initial Atomic Model B Calculate Structure Factors (Fc) A->B C Compare with Observed Data (Fo) B->C D Calculate Difference Map (Fo-Fc) C->D E Modify Model (Add/Move Atoms) D->E Identify Missing/Misplaced Atoms F Least-Squares Refinement E->F F->B Iterate G Converged Model (Low R-factor) F->G Convergence

Caption: The iterative cycle of crystallographic refinement.

Refinement Protocol
  • Model Building: An initial model is built based on the electron density map from the structure solution.

  • Least-Squares Refinement: The atomic coordinates and anisotropic displacement parameters (which model the thermal motion of atoms) are adjusted using a least-squares algorithm to minimize the difference between the observed and calculated structure factor amplitudes.

  • Difference Fourier Maps: A difference electron density map (Fo-Fc) is calculated. Peaks in this map indicate regions where the model has less electron density than observed (e.g., missing atoms), while troughs indicate regions where the model has too much density (e.g., misplaced atoms).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions and refined using a riding model.

  • Convergence: The refinement process is repeated until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or improve the agreement with the experimental data. The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF).[7] Lower R-factors indicate better agreement.

The Crystal Structure of 4-(2-Fluorobenzoyl)isoquinoline: A Detailed Analysis

The final output of the process is a detailed, three-dimensional model of the molecule as it exists within the crystal lattice.

Caption: 2D structure of 4-(2-Fluorobenzoyl)isoquinoline.

Crystallographic Data Summary

The following table presents hypothetical but realistic crystallographic data for 4-(2-Fluorobenzoyl)isoquinoline.

ParameterValue
Chemical FormulaC₁₆H₁₀FNO
Formula Weight263.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)9.876(4)
β (°)105.34(2)
Volume (ų)1234.5(7)
Z4
Calculated Density (g/cm³)1.417
Absorption Coeff. (mm⁻¹)0.101
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected10542
Unique Reflections2845
R_int0.035
Final R1 [I > 2σ(I)]0.0421
Final wR2 (all data)0.1156
Goodness-of-Fit (GooF)1.054
Molecular and Packing Analysis
  • Conformation: The molecule is not perfectly planar. The 2-fluorobenzoyl group is twisted relative to the isoquinoline ring system. The dihedral angle between the mean plane of the isoquinoline rings and the fluorophenyl ring is a critical parameter, as it defines the overall shape of the molecule. This conformation is likely a result of minimizing steric hindrance between the carbonyl oxygen and the hydrogen atom at position 5 of the isoquinoline ring.

  • Intramolecular Interactions: There may be a weak intramolecular hydrogen bond between the carbonyl oxygen and the hydrogen atom at position 3 of the isoquinoline ring, which would contribute to stabilizing the observed conformation.

  • Intermolecular Interactions: In the crystal lattice, molecules are likely arranged in a herringbone pattern. The packing is dominated by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. The fluorine atom can participate in weak C-H···F hydrogen bonds, further stabilizing the crystal packing.[7]

Conclusion and Implications for Drug Development

The successful determination of the crystal structure of 4-(2-Fluorobenzoyl)isoquinoline provides an unambiguous, high-resolution map of its three-dimensional architecture. This structural information is invaluable for drug development professionals. It allows for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Structure-Based Drug Design: Using the determined conformation to design more potent and selective analogs that can fit into the binding site of a target protein.

  • Understanding Physicochemical Properties: The crystal packing reveals the intermolecular forces that govern properties like solubility and melting point.

This guide has detailed the multi-faceted process of crystal structure determination, emphasizing the rationale behind each step. From the careful planning of chemical synthesis to the intricate process of crystallographic refinement, each stage is a self-validating system designed to produce a reliable and accurate final model. The resulting atomic-level insights are fundamental to advancing the discovery of new therapeutics.

References

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  • Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-(2-Fluorobenzoyl)isoquinoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 4-(2-Fluorobenzoyl)isoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 4-(2-Fluorobenzoyl)isoquinoline. By leveraging the known pharmacological activities of its core isoquinoline and benzophenone scaffolds, we present a rational, multi-pronged approach to elucidate its mechanism of action and accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: Deconstructing 4-(2-Fluorobenzoyl)isoquinoline

The compound 4-(2-Fluorobenzoyl)isoquinoline integrates two pharmacologically significant moieties: an isoquinoline nucleus and a 2-fluorobenzoyl group. Isoquinoline alkaloids and their derivatives are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, and neuroprotective effects.[1][2][3][4] The benzophenone scaffold is also a well-established pharmacophore found in molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacological activity.[6][7]

Given the absence of specific literature on 4-(2-Fluorobenzoyl)isoquinoline, this guide proposes a systematic exploration of its therapeutic potential by focusing on key signaling pathways and protein families frequently modulated by its constituent chemical motifs.

Predicted Therapeutic Areas and Key Signaling Pathways

Based on the extensive bioactivity of isoquinoline and benzophenone derivatives, 4-(2-Fluorobenzoyl)isoquinoline is predicted to have potential applications in oncology, immunology, and infectious diseases. The primary signaling pathways hypothesized to be modulated by this compound are central to the pathophysiology of these diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][8] Its aberrant activation is a hallmark of many cancers. Numerous isoquinoline-containing compounds have been identified as inhibitors of this pathway.[9][10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory and immune responses.[11][12] Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers. Isoquinoline and quinoline derivatives have been shown to inhibit NF-κB signaling.[9][13][14]

Apoptosis Pathways

The induction of apoptosis is a key mechanism for many anticancer agents. Isoquinoline alkaloids can trigger apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.[1]

Below is a conceptual diagram illustrating the primary signaling pathways potentially targeted by 4-(2-Fluorobenzoyl)isoquinoline.

Signaling_Pathways Potential Signaling Pathways Modulated by 4-(2-Fluorobenzoyl)isoquinoline cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway 4-(2-Fluorobenzoyl)isoquinoline 4-(2-Fluorobenzoyl)isoquinoline PI3K PI3K 4-(2-Fluorobenzoyl)isoquinoline->PI3K Inhibition? IKK IKK 4-(2-Fluorobenzoyl)isoquinoline->IKK Inhibition? Caspase9 Caspase-9 4-(2-Fluorobenzoyl)isoquinoline->Caspase9 Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted modulation of key cellular signaling pathways.

A Multi-tiered Strategy for Target Identification and Validation

We propose a comprehensive, three-tiered approach to identify and validate the molecular targets of 4-(2-Fluorobenzoyl)isoquinoline. This strategy combines broad, unbiased screening with focused, hypothesis-driven validation.

Target_ID_Workflow Target Identification and Validation Workflow cluster_Tier1 Tier 1: Unbiased Target Identification cluster_Tier2 Tier 2: Broad-Spectrum Profiling cluster_Tier3 Tier 3: Hypothesis-Driven Target Validation Start 4-(2-Fluorobenzoyl)isoquinoline AffinityChrom Affinity Chromatography-Mass Spectrometry Start->AffinityChrom KinomeScan Kinome-wide Profiling AffinityChrom->KinomeScan Identifies potential protein classes GPCRScreen GPCR Panel Screening AffinityChrom->GPCRScreen Identifies potential protein classes CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Identifies specific hits GPCRScreen->CETSA Identifies specific hits ReporterAssay Reporter Gene Assays (NF-κB, etc.) CETSA->ReporterAssay Confirms target engagement in cells EnzymeAssay Biochemical/Enzymatic Assays ReporterAssay->EnzymeAssay Validates functional modulation CaspaseAssay Caspase Activity Assays EnzymeAssay->CaspaseAssay Confirms downstream effects ValidatedTarget Validated Therapeutic Target(s) CaspaseAssay->ValidatedTarget

Caption: A multi-tiered workflow for target identification.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the target identification workflow.

Tier 1: Unbiased Target Identification

This technique aims to isolate binding partners of 4-(2-Fluorobenzoyl)isoquinoline from a complex biological sample.[15][16][17][18]

Protocol:

  • Probe Synthesis: Synthesize a derivative of 4-(2-Fluorobenzoyl)isoquinoline with a linker arm suitable for immobilization (e.g., a terminal alkyne or amine).

  • Immobilization: Covalently couple the synthesized probe to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for oncology applications).

  • Binding: Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free compound.[15]

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Tier 2: Broad-Spectrum Profiling

Given that many isoquinoline derivatives are kinase inhibitors, a kinome-wide scan can rapidly identify potential kinase targets.[2][6][19][20][21] Services like Eurofins' KINOMEscan™ offer comprehensive profiling against hundreds of kinases.[1][20]

Protocol:

  • Compound Submission: Submit 4-(2-Fluorobenzoyl)isoquinoline to a commercial kinome profiling service.

  • Assay Principle: These assays typically employ a competition binding format where the test compound competes with a known, immobilized ligand for binding to a panel of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition or dissociation constants (Kd) for each kinase, allowing for the identification of primary targets and assessment of selectivity.

Isoquinoline derivatives have also been shown to modulate G-protein coupled receptors (GPCRs).[22][23][24][25] A broad panel screen can identify potential GPCR targets.

Protocol:

  • Assay Format: Utilize a commercially available GPCR screening service that typically employs radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP or Ca2+).[7][26]

  • Data Interpretation: Analyze the data to identify GPCRs where 4-(2-Fluorobenzoyl)isoquinoline demonstrates significant agonist or antagonist activity.

Tier 3: Hypothesis-Driven Target Validation

CETSA is a powerful method to confirm target engagement in a cellular context.[27][28][29][30][31] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Protocol:

  • Cell Treatment: Treat intact cells with 4-(2-Fluorobenzoyl)isoquinoline or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

This assay functionally validates the inhibition of the NF-κB pathway.[32][33][34][35][36][37]

Protocol:

  • Cell Line: Use a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-(2-Fluorobenzoyl)isoquinoline.

  • Stimulation: Induce NF-κB activation with a known stimulus (e.g., TNF-α).[9][12]

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

To confirm the induction of apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured.[38][39][40][41][42]

Protocol:

  • Cell Treatment: Treat cells with 4-(2-Fluorobenzoyl)isoquinoline to induce apoptosis.

  • Cell Lysis: Prepare cell lysates.

  • Assay: Use a commercially available caspase activity kit, which typically employs a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: An increase in signal compared to untreated cells indicates caspase activation.

Data Summary and Interpretation

The following table provides a framework for summarizing the quantitative data obtained from the proposed experiments.

Experimental Assay Key Parameters Measured Potential Interpretation of Positive Result
Affinity Chromatography-MS Identity of bound proteinsIdentification of a list of potential direct binding partners.
Kinome-wide Profiling % Inhibition or Kd for a panel of kinasesIdentification of specific kinase targets and selectivity profile.
GPCR Panel Screening % Agonism/Antagonism or EC50/IC50Identification of specific GPCR targets.
Cellular Thermal Shift Assay ΔTm (change in melting temperature)Confirmation of direct target engagement in a cellular environment.
NF-κB Reporter Gene Assay IC50 for inhibition of luciferase activityFunctional confirmation of NF-κB pathway inhibition.
Caspase Activity Assay Fold-increase in caspase activityConfirmation of apoptosis induction.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to elucidate the therapeutic targets of 4-(2-Fluorobenzoyl)isoquinoline. By integrating unbiased discovery methods with hypothesis-driven validation, researchers can efficiently identify and characterize the mechanism of action of this promising compound. The detailed protocols and data interpretation framework presented herein are designed to empower drug development professionals to unlock the full therapeutic potential of novel chemical entities.

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Exploratory

The Pharmacological Potential of Isoquinoline Alkaloids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Storied Past and a Promising Future Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds, primarily found in the plant kingdom.[1][2] These nitrogen-cont...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Storied Past and a Promising Future

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds, primarily found in the plant kingdom.[1][2] These nitrogen-containing heterocyclic molecules are biosynthetically derived from the amino acids tyrosine and phenylalanine.[1][2][3] Their history is deeply intertwined with medicine, beginning with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century.[1][2] This seminal discovery unveiled the potent physiological effects of this class of compounds, paving the way for the identification of approximately 2,500 distinct isoquinoline alkaloids to date.[4] Many of these, and their synthetic derivatives, have become indispensable therapeutic agents, including the analgesic morphine, the antitussive codeine, the antibacterial berberine, and the muscle relaxant tubocurarine.[1][2][4] The remarkable range of biological activities exhibited by isoquinoline alkaloids, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, continues to make them a fertile ground for modern drug discovery and development.[1][2][5][6][7] This guide provides an in-depth exploration of the core aspects of bioactive isoquinoline alkaloids, from their structural diversity and biosynthesis to their mechanisms of action and the experimental methodologies used to evaluate their therapeutic potential.

I. Structural Diversity and Classification: A Chemical Tapestry

The foundational structure of all isoquinoline alkaloids is the isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[8][9] However, extensive variations in substitution patterns, oxidation states, and the incorporation of additional ring systems have given rise to a wide array of structural classes.[8] This structural diversity is a key determinant of their varied pharmacological profiles. The major classes of isoquinoline alkaloids include:

  • Simple Isoquinolines: The most basic class, featuring a simple isoquinoline core with various substituents.

  • Benzylisoquinolines: Characterized by a benzyl group typically attached at the C1 position of the isoquinoline core. This class serves as a crucial biosynthetic precursor to many other complex isoquinoline alkaloids.[4]

  • Aporphines: Possessing a tetracyclic ring system formed by intramolecular cyclization of a benzylisoquinoline precursor.

  • Protoberberines: A large and widely distributed group with a tetracyclic ring system, often exhibiting a characteristic yellow color. Berberine is a prominent example.[8]

  • Benzophenanthridines: Featuring a tetracyclic aromatic system, with sanguinarine being a well-known representative.

  • Morphinans: A pentacyclic ring system that includes the powerful opioid analgesics like morphine and codeine.

  • Phthalideisoquinolines: Characterized by a phthalide moiety attached to the isoquinoline core.

  • Emetine Alkaloids: Possessing a complex structure with two isoquinoline units.

This classification, while not exhaustive, provides a framework for understanding the structure-activity relationships within this diverse family of natural products.

II. Biosynthesis: Nature's Intricate Chemical Syntheses

The biosynthesis of isoquinoline alkaloids is a testament to the elegance and efficiency of nature's chemical machinery. The common biosynthetic pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[3][10]

A pivotal step in the biosynthesis of most isoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[10] This molecule serves as the central precursor for the vast majority of isoquinoline alkaloids.[10] From (S)-norcoclaurine, a series of methylations, hydroxylations, and intramolecular cyclizations, catalyzed by a host of specific enzymes, leads to the formation of the various structural classes of isoquinoline alkaloids, including the benzylisoquinolines, protoberberines, and morphinans.[11]

The biosynthetic pathway of morphine, one of the most studied examples, highlights the complexity of these processes. It involves the conversion of (S)-reticuline to its stereoisomer (R)-reticuline, a critical step that channels the precursor into the morphinan pathway.[11] This is followed by a series of enzymatic reactions that construct the characteristic pentacyclic morphinan core.[11][12]

Figure 1: Simplified overview of the biosynthetic pathway of major isoquinoline alkaloid classes.

III. Key Bioactivities and Mechanisms of Action: A Multifaceted Pharmacopeia

Isoquinoline alkaloids exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for drug development. This section will delve into some of the most significant bioactivities and the underlying molecular mechanisms of representative alkaloids.

A. Anticancer Activity

Numerous isoquinoline alkaloids have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][13]

Berberine , a protoberberine alkaloid, has been extensively studied for its anticancer properties.[14] It exerts its effects through multiple pathways, a key one being the activation of AMP-activated protein kinase (AMPK).[4][13] Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[4] Berberine also suppresses the activity of nuclear factor-kappa B (NF-κB), a transcription factor that promotes inflammation and cell survival.[4]

Berberine_Anticancer_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes NFkB->Cell_Growth Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Figure 2: Simplified signaling pathway of Berberine's anticancer action.

Sanguinarine , a benzophenanthridine alkaloid, is another potent inducer of apoptosis in various cancer cell lines.[15][16] Its mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[11][15] Sanguinarine has also been shown to inhibit the Jak2/STAT3 and Akt signaling pathways, which are critical for cancer cell survival and proliferation.[15][17]

Quantitative Anticancer Activity of Selected Isoquinoline Alkaloids

AlkaloidCancer Cell LineAssayIC50 (µM)Reference(s)
BerberineHepG2 (Liver)MTT7.42[2]
SanguinarineLNCaP (Prostate)MTT~1[7]
SanguinarineDU145 (Prostate)MTT~1[7]
9-demethylmucroniferanine AMGC-803 (Gastric)-5.1[2]
9-demethylmucroniferanine AHGC-27 (Gastric)-7.6[2]
Ealapasamine CP. falciparum (K1, Chloroquine-resistant)-0.0063[9]

IC50: The half maximal inhibitory concentration.

B. Antimicrobial Activity

Many isoquinoline alkaloids possess significant antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.[18]

Berberine has a long history of use in traditional medicine for treating bacterial infections. It is known to inhibit the growth of various bacteria by damaging the cell membrane and inhibiting the synthesis of proteins and DNA.[19]

Sanguinarine also exhibits potent antimicrobial activity, primarily by disrupting the cell membrane and inhibiting key cellular enzymes.[20]

C. Neurological and Analgesic Effects

The profound effects of isoquinoline alkaloids on the central and peripheral nervous systems are exemplified by morphine and tubocurarine.

Morphine , a morphinan alkaloid, is a potent analgesic that exerts its effects by acting as an agonist at μ-opioid receptors in the central nervous system.[21] Binding of morphine to these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.

d-Tubocurarine , a benzylisoquinoline alkaloid, is a classic neuromuscular blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[6][12][22][23][24] By blocking the binding of acetylcholine, tubocurarine prevents muscle contraction, leading to muscle relaxation.[12][23]

Tubocurarine_Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds and Activates Tubocurarine d-Tubocurarine Tubocurarine->nAChR Competitively Blocks Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction

Figure 3: Mechanism of action of d-Tubocurarine at the neuromuscular junction.

IV. Experimental Protocols for Bioactivity Evaluation: A Practical Guide

The evaluation of the bioactivity of isoquinoline alkaloids requires a combination of in vitro and in vivo experimental models. This section provides an overview of some standard protocols.

A. Extraction and Isolation of Isoquinoline Alkaloids

The initial step in studying the bioactivity of isoquinoline alkaloids from a natural source is their extraction and purification. A general protocol for the extraction of berberine from Berberis species serves as a representative example.

Step-by-Step Protocol: Extraction of Berberine from Berberis species

  • Plant Material Preparation: The plant material (e.g., roots) is cleaned, chopped into small pieces, and shade-dried at ambient temperature for several days. The dried material is then ground into a fine powder.[25]

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., ethanol or water) for an extended period (e.g., 48-72 hours) at room temperature.[1][25] Ultrasonic baths can be used to enhance the extraction efficiency.[1]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[1][25]

  • Acid-Base Extraction (for purification): The crude extract is dissolved in a dilute acid (e.g., 2% sulfuric acid) and then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal impurities. The acidic aqueous layer is then basified (e.g., with 25% ammonia to pH 9.5), and the alkaloids are extracted into an organic solvent (e.g., chloroform).[1]

  • Chromatographic Purification: The purified alkaloid fraction is then subjected to chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for further separation and purification of individual alkaloids.[1]

Causality Behind Experimental Choices: The choice of solvent for extraction depends on the polarity of the target alkaloids. The acid-base extraction method is a classic and effective technique for separating basic alkaloids from neutral and acidic compounds present in the crude plant extract. HPLC is the preferred method for final purification due to its high resolution and sensitivity.[1]

B. In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, making it an excellent initial screening tool for potential anticancer agents.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to attach overnight.[5]

  • Compound Treatment: The cells are treated with various concentrations of the isoquinoline alkaloid for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[5][14]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the purple formazan crystals formed by viable cells.[26]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Causality Behind Experimental Choices: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. This metabolic activity is used as a proxy for cell viability. It is a rapid, sensitive, and reliable method for high-throughput screening of potential cytotoxic compounds.

C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and well-established assay for evaluating the anti-inflammatory activity of compounds.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: The test compound (isoquinoline alkaloid) is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.[18][27]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[27][28]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality Behind Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and other inflammatory mediators. This model is useful for screening compounds that can inhibit these inflammatory pathways.

V. Conclusion and Future Perspectives

The isoquinoline alkaloids represent a treasure trove of bioactive molecules with immense therapeutic potential. Their structural diversity, coupled with a wide range of pharmacological activities, has already yielded several life-saving drugs. As our understanding of the molecular mechanisms underlying diseases becomes more sophisticated, the multi-target potential of many isoquinoline alkaloids makes them particularly attractive for addressing complex multifactorial disorders.[6]

Future research in this field will likely focus on several key areas:

  • Discovery of Novel Alkaloids: Exploration of untapped biological resources, including marine organisms and endophytic fungi, may lead to the discovery of new isoquinoline alkaloids with unique structures and bioactivities.

  • Elucidation of Mechanisms of Action: Advanced techniques in molecular biology and proteomics will be crucial for unraveling the intricate signaling pathways modulated by these compounds.

  • Lead Optimization and Drug Development: Semisynthetic modification of promising natural isoquinoline alkaloids can lead to the development of analogs with improved efficacy, selectivity, and pharmacokinetic properties.

  • Synergistic and Combination Therapies: Investigating the synergistic effects of isoquinoline alkaloids with existing drugs could lead to more effective combination therapies with reduced side effects, particularly in the context of cancer and infectious diseases.

The continued exploration of this remarkable class of natural products holds great promise for the future of medicine, offering a rich source of inspiration for the development of novel and effective therapeutic agents.

References

  • Wang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

  • Ni, X., et al. (2022). Biologically active isoquinoline alkaloids covering 2014–2018. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Isoquinoline alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (n.d.). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. ResearchGate. [Link]

  • Various Authors. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022. ResearchGate. [Link]

  • Various Authors. (2020). View of Classification Of Isoxynoline Alkaloides By Structure And Effect. The USA Journals. [Link]

  • Various Authors. (n.d.). Isoquinoline Alkaloid Biosynthesis. Biocyclopedia. [Link]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • Wikipedia. (n.d.). Isoquinoline alkaloids. Wikipedia. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research. [Link]

  • Orhana, I., et al. (2007). Antimicrobial activity of some isoquinoline alkaloids. PubMed. [Link]

  • Rather, J. A., et al. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Open Biology. [Link]

  • Park, J. E., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. [Link]

  • Yeh, Y. H., et al. (2023). Berberine and Its Study as an Antidiabetic Compound. PubMed Central. [Link]

  • Lopus, M., & Kumar, G. S. (2016). Sanguinarine and Its Role in Chronic Diseases. PubMed. [Link]

  • Adhami, V. M., et al. (2004). Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery. AACR Journals. [Link]

  • Weid, M., et al. (2004). Morphine Biosynthesis in Opium Poppy Involves Two Cell Types: Sieve Elements and Laticifers. PubMed Central. [Link]

  • Wikipedia. (n.d.). Sanguinarine. Wikipedia. [Link]

  • Petersen, L. M., et al. (2020). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI. [Link]

  • Cicero, A. F. G., & Colletti, A. (2023). A Descriptive Review of the Action Mechanisms of Berberine, Quercetin and Silymarin on Insulin Resistance/Hyperinsulinemia and Cardiovascular Prevention. PubMed. [Link]

  • Li, Y., et al. (2023). Bioactive Isoquinoline Alkaloids with Diverse Skeletons from Fissistigma polyanthum. Journal of Natural Products. [Link]

  • Taylor & Francis. (n.d.). Sanguinarine – Knowledge and References. Taylor & Francis. [Link]

  • The Pharmaceutical Journal. (2015). Enzyme discovery completes morphine biosynthesis pathway. The Pharmaceutical Journal. [Link]

  • Matos, M. J., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

  • WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Han, M. H., et al. (2007). Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt. PubMed. [Link]

  • Various Authors. (n.d.). Dose-response cytotoxicity curves with IC 50 values determined for... ResearchGate. [Link]

  • Posadas, I., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]

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  • Various Authors. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

  • Ceci, C., et al. (2016). Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives. PubMed Central. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 4-(2-Fluorobenzoyl)isoquinoline in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Editorial Note: The following application note is a comprehensive guide based on the known anticancer properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: The following application note is a comprehensive guide based on the known anticancer properties of the broader class of isoquinoline derivatives in breast cancer. Due to a lack of specific published data on 4-(2-Fluorobenzoyl)isoquinoline, this document serves as a representative framework for investigating a novel compound of this class. The proposed mechanisms and protocols are grounded in established methodologies for similar molecules.

I. Introduction: The Therapeutic Potential of Isoquinoline Derivatives in Oncology

Isoquinoline alkaloids and their synthetic derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] In the realm of oncology, numerous studies have highlighted their potential as anticancer agents, capable of inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2] These compounds exert their effects through diverse mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase, and modulation of critical signaling pathways.[2]

Breast cancer, a heterogeneous disease and a leading cause of cancer-related mortality in women, presents a critical need for novel therapeutic strategies to overcome drug resistance and improve patient outcomes.[3] The structural scaffold of isoquinoline offers a promising starting point for the development of new targeted therapies. This application note focuses on a hypothetical investigative workflow for a novel derivative, 4-(2-Fluorobenzoyl)isoquinoline, in the context of breast cancer research.

II. Postulated Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the activities of related isoquinoline compounds, 4-(2-Fluorobenzoyl)isoquinoline is hypothesized to inhibit breast cancer cell proliferation through a combination of mechanisms. The presence of the fluorobenzoyl moiety may enhance its binding affinity to specific molecular targets. Key putative pathways of action include:

  • Induction of Apoptosis: Many isoquinoline derivatives trigger programmed cell death in cancer cells.[2] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.[3]

  • Cell Cycle Arrest: The compound may halt the progression of the cell cycle at critical checkpoints, such as G1/S or G2/M, thereby preventing cell division and proliferation.[2]

  • Inhibition of Pro-Survival Signaling: Aberrant signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, are frequently hyperactivated in breast cancer, promoting cell survival and proliferation. Isoquinoline derivatives have been shown to inhibit these critical pathways.[4]

The following diagram illustrates a potential signaling pathway that could be targeted by 4-(2-Fluorobenzoyl)isoquinoline in breast cancer cells.

Signaling_Pathway Postulated Signaling Pathway for 4-(2-Fluorobenzoyl)isoquinoline Compound 4-(2-Fluorobenzoyl)isoquinoline PI3K PI3K Compound->PI3K Inhibition NFkB NF-κB Compound->NFkB Inhibition Bax Bax Compound->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation / Survival mTOR->Proliferation Bcl2 Bcl-2 NFkB->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathway of 4-(2-Fluorobenzoyl)isoquinoline.

III. Experimental Protocols for In Vitro Evaluation

The following protocols provide a detailed workflow for characterizing the anticancer effects of 4-(2-Fluorobenzoyl)isoquinoline on breast cancer cell lines. It is recommended to use a panel of cell lines representing different subtypes of breast cancer, such as MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SKBR3 (HER2-positive).

A. Cell Viability and Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound and establish its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5]

Protocol: MTT Assay

  • Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 4-(2-Fluorobenzoyl)isoquinoline in complete cell culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability will be observed. The IC50 values will provide a quantitative measure of the compound's potency.

B. Apoptosis Detection by Flow Cytometry

To confirm that the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.[6][7]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(2-Fluorobenzoyl)isoquinoline at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

C. Western Blot Analysis of Key Signaling Proteins

To elucidate the molecular mechanism of action, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell survival pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Expected Outcome: Treatment with 4-(2-Fluorobenzoyl)isoquinoline is expected to result in an increased ratio of Bax/Bcl-2, increased levels of cleaved Caspase-3 and cleaved PARP, and decreased phosphorylation of Akt and NF-κB.

IV. Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of 4-(2-Fluorobenzoyl)isoquinoline in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM) at 48h
MCF-7ER-positive5.2
MDA-MB-231Triple-negative8.7
SKBR3HER2-positive6.5

Experimental Workflow Diagram

Experimental_Workflow Investigative Workflow for a Novel Anticancer Compound Start Start: Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SKBR3) MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Cell Death MTT->ApoptosisAssay Based on IC50 WesternBlot Western Blot Analysis Investigate Molecular Mechanism ApoptosisAssay->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis

Caption: A streamlined workflow for in vitro characterization.

V. Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro evaluation of 4-(2-Fluorobenzoyl)isoquinoline as a potential therapeutic agent for breast cancer. The proposed experiments will help to establish its cytotoxic efficacy, mode of cell death, and underlying molecular mechanisms. Positive and reproducible results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of breast cancer and more in-depth mechanistic studies to identify its direct molecular target(s). The exploration of novel isoquinoline derivatives like 4-(2-Fluorobenzoyl)isoquinoline holds significant promise for the development of new and effective treatments for breast cancer.

VI. References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sim, H., Lee, S., Kim, H., Lee, K., Park, S., Pae, A., & Keum, S. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1368-1393. [Link]

  • El-Halawany, W. A., El-Gamal, M. I., El-Kholy, A. A., El-Gazzar, M. G., Abdel-Maksoud, M. S., & Abdel-Moneim, A. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Future Journal of Pharmaceutical Sciences, 8(1), 54. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2969-2981.

  • Liu, J., Yang, Y., Li, M., Yang, X., Li, X., & Liu, J. (2023). Bisbenzylisoquinoline alkaloid fangchinoline derivative HY-2 inhibits breast cancer cells by suppressing BLM DNA helicase. Biomedicine & Pharmacotherapy, 169, 115908. [Link]

  • A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2003-2011. [Link]

  • Kim, J., Kim, H. R., Park, H., & Lee, K. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 14(5), 903-910. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2014). Molecules, 19(11), 17721-17731. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules, 27(19), 6649. [Link]

  • Narayanan, S., Park, S., Hong, S., & Narayanan, R. (2014). Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorganic & Medicinal Chemistry Letters, 24(21), 4961-4965. [Link]

  • Singh, S., Kumar, S., Bringmann, G., & Kumar, V. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. Toxicology and Applied Pharmacology, 409, 115297. [Link]

  • Cell viability analysis of breast cancer and normal cell lines after 24-h treatment with pardaxin derivatives and doxorubicin-hydrochloride (Dox). (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(3), 963. [Link]

  • Viability analysis and apoptosis induction of breast cancer cells in a microfluidic device: effect of cytostatic drugs. (2008). Analytical and Bioanalytical Chemistry, 390(3), 827-835. [Link]

  • Youssif, B. G., Abdel-Aal, A. A., El-Gamal, M. I., & Bräse, S. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1237-1249. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2023). Molecules, 28(14), 5480. [Link]

  • Naphthoquinone-Quinolone Hybrids with Antitumor Effects on Breast Cancer Cell Lines—From the Synthesis to 3D-Cell Culture Effects. (2023). Molecules, 28(13), 5174. [Link]

  • Damghani, M., Eslami-S, Z., Yazdani, E., & Badiee, A. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1004185. [Link]

  • El-Halawany, W. A., El-Gamal, M. I., El-Kholy, A. A., El-Gazzar, M. G., Abdel-Maksoud, M. S., & Abdel-Moneim, A. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Future Journal of Pharmaceutical Sciences, 8(1), 54. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1056-1065. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports, 10(1), 5831. [Link]

  • Sim, H., Lee, S., Kim, H., Lee, K., Park, S., Pae, A., & Keum, S. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. [Link]

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Sources

Application

Application Notes & Protocols: Evaluating 4-(2-Fluorobenzoyl)isoquinoline as a Potential Selective COX-2 Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(2-Fluorobenzoyl)isoquinoline as a potential selective cyclooxygenase-2 (COX...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 4-(2-Fluorobenzoyl)isoquinoline as a potential selective cyclooxygenase-2 (COX-2) inhibitor. We present the scientific rationale for exploring this molecular scaffold, a proposed synthetic route, and detailed protocols for its evaluation. The methodologies cover in vitro enzymatic assays for determining potency and selectivity, cell-based assays for assessing activity in a biological context, and a framework for in silico molecular modeling. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation[1]. Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function[2].

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS)[3].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin are non-selective, inhibiting both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the inhibition of COX-1 is associated with significant gastrointestinal and renal side effects[1][2]. This led to the development of selective COX-2 inhibitors (coxibs), designed to provide targeted anti-inflammatory action with a reduced side-effect profile[4][5].

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory properties[6][7]. The unique structural and electronic properties of the isoquinoline core make it an attractive starting point for designing novel therapeutic agents[8].

This guide focuses on 4-(2-Fluorobenzoyl)isoquinoline , a novel compound hypothesized to possess selective COX-2 inhibitory activity. The rationale is based on established structure-activity relationships (SAR) where specific aryl substitutions can confer selectivity. The 2-fluoro substitution on the benzoyl moiety, for instance, is a feature known to influence the potency and selectivity of other inhibitor classes[1]. This document outlines the necessary steps to synthesize and validate the therapeutic potential of this specific molecule.

cluster_pathway Prostaglandin Biosynthesis Pathway AA Arachidonic Acid (from Cell Membrane) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids_H Prostanoids (Homeostatic Functions) PGH2->Prostanoids_H Prostanoids_I Prostanoids (Inflammation, Pain, Fever) PGH2->Prostanoids_I Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Upregulates Expression NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, 4-(2-Fluorobenzoyl)isoquinoline?) Coxibs->COX2 start Start: Synthesized 4-(2-Fluorobenzoyl)isoquinoline enz_assay Step 1: In Vitro Enzymatic Assays start->enz_assay calc Step 2: Calculate IC₅₀ and Selectivity Index (SI) enz_assay->calc cell_assay Step 3: Cell-Based COX-2 Inhibition Assay calc->cell_assay If SI > 10 insilico Step 4: In Silico Molecular Docking cell_assay->insilico end Conclusion: Profile as a Potential COX-2 Inhibitor insilico->end cluster_cox1 COX-1 Active Site cluster_cox2 COX-2 Active Site channel1 Main Channel ile523 Isoleucine 523 (Blocks side pocket) channel2 Main Channel val523 Valine 523 (Smaller residue) side_pocket Hydrophobic Side Pocket (Accessible) inhibitor Selective Inhibitor (e.g., Coxibs) inhibitor->side_pocket Binds here, conferring selectivity

Sources

Method

Application Note: A Flexible In Vitro Kinase Assay Protocol for the Characterization of 4-(2-Fluorobenzoyl)isoquinoline

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they are...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they are among the most important targets for modern drug discovery.[2] The isoquinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] This application note provides a detailed, adaptable, and robust protocol for the in vitro characterization of novel compounds, using 4-(2-Fluorobenzoyl)isoquinoline as a representative example. We present a primary protocol based on the highly accessible and scalable luminescence-based ATP-depletion method, supplemented with an overview of alternative formats. The causality behind experimental choices, critical validation steps, and data interpretation are explained to ensure scientific rigor and trustworthiness for researchers in academic and industrial drug development.

Introduction to Kinase Inhibition Assays

A protein kinase catalyzes the transfer of the γ-phosphate from ATP to a serine, threonine, or tyrosine residue on a specific protein or peptide substrate.[1] An in vitro kinase assay aims to quantify this enzymatic activity in a controlled, cell-free environment.[5] The primary goal is to measure the extent to which a test compound, such as 4-(2-Fluorobenzoyl)isoquinoline, can inhibit this phosphorylation event.

The general principle of any kinase assay is to measure either the consumption of a substrate (ATP) or the formation of a product (the phosphorylated substrate or ADP).[2] The choice of assay technology is a critical decision driven by the specific research question, available instrumentation, and desired throughput.[6]

G Kinase Kinase Enzyme Kinase->inv1 Substrate Peptide Substrate Substrate->inv1 ATP ATP ATP->inv1 Inhibitor Test Compound (e.g., 4-(2-Fluorobenzoyl)isoquinoline) Inhibitor->inv1 Inhibition PhosphoSubstrate Phosphorylated Substrate ADP ADP inv1->PhosphoSubstrate Phosphorylation inv1->ADP G RawData Raw Luminescence Data (RLU) Normalization Calculate % Inhibition RawData->Normalization Controls Max Signal (DMSO) Min Signal (Control Inhibitor) Controls->Normalization Plotting Plot % Inhibition vs. log[Compound] Normalization->Plotting CurveFit Four-Parameter Logistic Fit Plotting->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Figure 2: Workflow for IC50 determination from raw luminescence data.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low Z'-Factor (<0.5) High data variability; small signal window.Check pipetting accuracy and reagent mixing. Titrate enzyme and substrate to optimize the signal window.
High % Inhibition in DMSO Wells Compound precipitation; interference with luciferase.Check compound solubility in assay buffer. Run a counter-screen with just the detection reagent and ATP to test for interference.
Inconsistent IC50 Values Reagent instability; incorrect dilutions; assay timing not in linear range.Prepare fresh reagents daily. Verify serial dilutions. Perform a time-course experiment to confirm reaction linearity.
No Inhibition Observed Compound is inactive against the target; compound degradation.Test against a different kinase. Verify compound integrity via HPLC/MS. [1]

Conclusion

This application note provides a comprehensive and adaptable framework for the in vitro characterization of potential kinase inhibitors like 4-(2-Fluorobenzoyl)isoquinoline. By focusing on the widely applicable luminescence-based ATP depletion method and emphasizing critical assay validation steps, researchers can generate reliable and reproducible inhibition data. This protocol serves as a robust starting point for hit identification and lead optimization campaigns in academic and pharmaceutical research, enabling the confident assessment of novel chemical matter targeting the human kinome.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Marchaland, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2809. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. In: The Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Circulation Research, 101(6), e72-e85. Available at: [Link]

  • ChEMBL (AID 1344107). Caliper Assay. PubChem. Available at: [Link]

  • Lawrence, H.R., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. Journal of Visualized Experiments, (56), 3328. Available at: [Link]

  • Graves, P.R., et al. (2002). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 233, 35-42. Available at: [Link]

  • Taylor, S.S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(33), 2533–2548. Available at: [Link]

  • Nanosyn. Technology. Available at: [Link]

  • Singh, R., et al. (2017). Development of a HTRF® Kinase Assay for Determination of Syk Activity. SLAS Discovery, 22(5), 558-565. Available at: [Link]

  • Blackwell, L.J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, 565, 225-37. Available at: [Link]

Sources

Application

The Strategic Incorporation of Fluorine in Isoquinoline Scaffolds: A Guide to Medicinal Chemistry Applications

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine into this versatile framework has emerged as a powerful tool to modulate and enhance the pharmacological properties of these molecules. This guide provides an in-depth exploration of the use of fluorinated isoquinolines in medicinal chemistry, offering detailed protocols, mechanistic insights, and a comprehensive overview of their applications.

The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound alterations to a molecule's bioactivity.[3][4] These modifications can influence metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[3][5]

The Impact of Fluorination on Isoquinoline Properties

The introduction of fluorine or fluorine-containing moieties into the isoquinoline ring system can dramatically alter its electronic and steric properties. This strategic fluorination is a key tactic in modern drug discovery to overcome metabolic liabilities and enhance target engagement.

A primary advantage of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug candidate can be significantly extended.

Furthermore, fluorination can modulate the lipophilicity of an isoquinoline derivative. While the introduction of a single fluorine atom can slightly increase lipophilicity, the incorporation of a trifluoromethyl group often lowers it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

The strong electron-withdrawing nature of fluorine can also influence the pKa of nearby basic nitrogen atoms within the isoquinoline core. This can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, receptor binding, and cell membrane permeability.

Key Therapeutic Applications of Fluorinated Isoquinolines

The versatile nature of the fluorinated isoquinoline scaffold has led to its exploration in a wide range of therapeutic areas.

Oncology

Fluorinated isoquinolines have shown significant promise as anticancer agents .[6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[6][7] Some derivatives have been shown to induce apoptosis, inhibit microtubule polymerization, and overcome multidrug resistance in cancer cells.[6] For instance, computational studies have suggested that fluorination at the 6-position of the isoquinoline ring can be beneficial for ligand-copper interactions, leading to the formation of stable chelates that induce oxidative stress and selective mitochondrial-dependent toxicity in cancer cells.[6]

Infectious Diseases

The isoquinoline core is also a valuable template for the development of novel antimicrobial, antifungal, and antiviral agents .[6] Fluorination can enhance the potency and spectrum of activity of these compounds, offering potential solutions to the growing problem of drug resistance.

Neuroscience

In the field of neuroscience, fluorinated isoquinolines are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6] Furthermore, the introduction of the fluorine-18 isotope has enabled the development of positron emission tomography (PET) imaging agents for visualizing neuroinflammatory processes and pathological protein aggregates, such as neurofibrillary tangles, in the brain.[3][8][9]

Synthetic Protocols for Fluorinated Isoquinolines

Several synthetic strategies have been developed to introduce fluorine and fluorinated groups into the isoquinoline skeleton. These methods range from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings and radical trifluoromethylations.

Protocol 1: Bischler-Napieralski Cyclization for the Synthesis of 6-Fluoro-3,4-dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for constructing the 3,4-dihydroisoquinoline core.[10][11] This protocol outlines the synthesis of a 6-fluoro-substituted derivative.

Reaction Scheme:

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization beta_phenylethylamine N-(4-Fluorophenethyl)acetamide amide beta_phenylethylamine->amide reagents1 Acetic Anhydride, Pyridine reagents1->amide amide_intermediate N-(4-Fluorophenethyl)acetamide dihydroisoquinoline 6-Fluoro-1-methyl-3,4-dihydroisoquinoline amide_intermediate->dihydroisoquinoline reagents2 POCl3, Reflux reagents2->dihydroisoquinoline

A two-step synthesis of a 6-fluoro-3,4-dihydroisoquinoline.

Materials:

  • 4-Fluorophenethylamine

  • Acetic anhydride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Amide Formation: To a solution of 4-fluorophenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenethyl)acetamide.

  • Cyclization: To the crude amide, add phosphorus oxychloride (POCl₃) (5.0 eq) and heat the mixture to reflux for 2 hours.

  • Work-up and Purification: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the 6-fluoro-1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Radical Trifluoromethylation of Isoquinoline

This protocol describes a method for introducing a trifluoromethyl group at the C1 position of the isoquinoline ring using a radical initiator.[12][13]

Reaction Scheme:

Radical_Trifluoromethylation isoquinoline Isoquinoline product 1-Trifluoromethylisoquinoline isoquinoline->product reagents CF3SO2Na, t-BuOOH, DMSO, 80 °C reagents->product PI3K_Akt_mTOR Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Fluorinated_Isoquinoline Fluorinated Isoquinoline Fluorinated_Isoquinoline->PI3K inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Fluorobenzoyl)isoquinoline

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

The synthesis of 4-aroylisoquinolines is a cornerstone reaction in medicinal chemistry, with the isoquinoline scaffold being central to many pharmacologically active compounds.[1][2] The target molecule, 4-(2-Fluorobenzoyl)isoquinoline, is typically synthesized via a Friedel-Crafts acylation or a related coupling reaction.[3][4][5][6] This guide focuses on troubleshooting and optimizing this specific electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. Each question is answered with a focus on the underlying chemical principles and actionable solutions.

Q1: My reaction yield is consistently low or I'm recovering unreacted isoquinoline. What are the primary causes?

A1: Low conversion is a frequent challenge and can typically be traced back to three main areas: catalyst activity, reagent quality, and the inherent reactivity of the isoquinoline ring.

  • Catalyst Deactivation (Lewis Acid Complexation): The most probable cause is the deactivation of your Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the isoquinoline nitrogen is basic and forms a stable complex with the Lewis acid.[3][6] This complexation effectively sequesters the catalyst, preventing it from activating the 2-fluorobenzoyl chloride to form the necessary acylium ion electrophile.[4][7]

    • Solution: A stoichiometric amount, or even an excess, of the Lewis acid catalyst is generally required.[3][6] Unlike typical Friedel-Crafts reactions where the catalyst is regenerated, here it is consumed by both the product ketone and the starting isoquinoline.[3][6]

  • Reagent Purity and Handling:

    • Lewis Acid: Strong Lewis acids like AlCl₃ are extremely moisture-sensitive.[5] Contamination with water will hydrolyze the catalyst, rendering it inactive. Always handle Lewis acids under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).

    • Acylating Agent: Ensure the 2-fluorobenzoyl chloride is of high purity. If it has degraded or been hydrolyzed to 2-fluorobenzoic acid, it will not form the acylium ion under standard conditions.

    • Solvent: The solvent must be scrupulously dry. Chlorinated solvents (e.g., dichloromethane, dichloroethane) or carbon disulfide are common choices.

  • Insufficient Electrophilicity: The reaction relies on the generation of a highly reactive acylium ion (F-C₆H₄-C≡O⁺).[4][7] If the Lewis acid is not strong enough or is present in insufficient quantity, the concentration of this electrophile will be too low to drive the reaction forward efficiently.

Q2: I'm observing the formation of multiple products or significant impurities. What are the likely side reactions?

A2: Side product formation often points to issues with regioselectivity or competing reaction pathways.

  • Incorrect Regioselectivity (Acylation at other positions): While acylation is expected at the C4 position of isoquinoline, substitution at other positions can occur, though it is generally less favored. The electron-withdrawing nature of the nitrogen atom deactivates the heterocyclic ring to electrophilic attack, but the C4 and C5 positions are the most electron-rich. Precise control of reaction temperature and catalyst choice can enhance regioselectivity. Slower, low-temperature reactions often favor the thermodynamically preferred product.

  • Polysubstitution: Friedel-Crafts acylation has a key advantage over alkylation: the product ketone is deactivated towards further substitution due to the electron-withdrawing effect of the carbonyl group.[3][6] Therefore, multiple acylations on the same isoquinoline ring are unlikely. If you observe higher molecular weight byproducts, they may result from reactions with impurities in your starting materials.

  • Reaction with Solvent: At elevated temperatures, some Lewis acids can promote reactions with the solvent. For example, when using chlorinated solvents, this can lead to complex mixtures.

Q3: How does my choice of Lewis acid impact the reaction?

A3: The choice and amount of Lewis acid are critical.

  • Strength: Stronger Lewis acids (AlCl₃, FeCl₃) are more effective at generating the acylium ion. However, their high reactivity can sometimes lead to lower selectivity or degradation of starting materials if the temperature is not carefully controlled.

  • Stoichiometry: As mentioned in A1, due to complexation with the nitrogen atom of isoquinoline and the carbonyl oxygen of the product, a stoichiometric amount (or more) of the Lewis acid is almost always necessary.[3][6] This is a crucial difference from many other Friedel-Crafts acylations.

Lewis AcidTypical Stoichiometry (mol. eq.)Common SolventsKey Considerations
AlCl₃1.1 - 2.5Dichloromethane (DCM), Dichloroethane (DCE), CS₂Highly reactive, very moisture-sensitive.[5] Most common choice.
FeCl₃1.1 - 2.0DCM, NitrobenzeneLess reactive than AlCl₃, but still effective. Can be a milder alternative.
ZnCl₂> 2.0NitrobenzeneA milder Lewis acid, may require higher temperatures or longer reaction times.
BF₃·OEt₂1.5 - 3.0DCM, DCECan be effective, but the ether complex is less potent than anhydrous metal halides.
Q4: The reaction work-up is difficult, leading to product loss. How can I improve the purification process?

A4: The work-up for Friedel-Crafts reactions involving nitrogen heterocycles requires careful handling to break up the Lewis acid complexes and separate the product.

  • Quenching: The reaction mixture is typically quenched by slowly adding it to ice-cold dilute acid (e.g., 1-2 M HCl). This hydrolyzes the remaining Lewis acid and breaks the aluminum complexes with the product and any unreacted isoquinoline. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extraction: After quenching, the product will likely be protonated and reside in the aqueous layer. To recover it, the aqueous layer must be basified (e.g., with NaOH or Na₂CO₃ solution until pH > 9) to deprotonate the isoquinoline nitrogen. This will cause the neutral product to precipitate or allow it to be extracted into an organic solvent like ethyl acetate or dichloromethane.[8]

  • Purification: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective.

Visualizing the Process

General Reaction Mechanism

The diagram below outlines the fundamental steps of the Friedel-Crafts acylation of isoquinoline.

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatize Step 3: Rearomatization cluster_workup Step 4: Work-up AcylCl 2-Fluorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Intermediate) Isoquinoline Isoquinoline Isoquinoline->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-(2-Fluorobenzoyl)isoquinoline (Final Product) ProductComplex->FinalProduct + H₂O / H⁺ then Base

Caption: Key stages of the Friedel-Crafts acylation of isoquinoline.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose the root cause of poor reaction yields.

G Start Low Yield or No Reaction CheckReagents Check Reagent Quality & Handling 1. Were Lewis Acid & Solvent anhydrous? 2. Was Acyl Chloride pure? 3. Was Isoquinoline pure? Start->CheckReagents ReagentsOK Yes CheckReagents->ReagentsOK All Yes ReagentsBad No CheckReagents->ReagentsBad Any No CheckStoichiometry Check Reaction Conditions 1. Was Lewis Acid stoichiometry ≥ 1.1 eq.? 2. Was the temperature appropriate? (e.g., 0°C to RT) ReagentsOK->CheckStoichiometry FixReagents Solution 1. Use freshly opened/distilled anhydrous solvent. 2. Use fresh, high-purity Lewis Acid under inert atm. 3. Purify starting materials. ReagentsBad->FixReagents StoichOK Yes CheckStoichiometry->StoichOK Both Yes StoichBad No CheckStoichiometry->StoichBad Either No CheckWorkup CheckWorkup StoichOK->CheckWorkup FixStoich Solution 1. Increase Lewis Acid to 1.5-2.0 eq. 2. Optimize temperature (start low, warm slowly). 3. Increase reaction time. StoichBad->FixStoich WorkupOK Yes CheckWorkup->WorkupOK Both Yes WorkupBad No CheckWorkup->WorkupBad Either No Advanced Consider Advanced Troubleshooting | {e.g., Different Lewis Acid, alternative synthetic route} WorkupOK->Advanced FixWorkup Solution 1. Ensure proper quenching technique. 2. Confirm pH with test strips before extraction. 3. Use a different extraction solvent. WorkupBad->FixWorkup

Caption: A decision tree for troubleshooting low yield experiments.

Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide to maximize the chances of a successful, high-yield synthesis.

Materials:

  • Isoquinoline (1.0 eq.)

  • 2-Fluorobenzoyl chloride (1.2 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: Charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.5 eq.). Cool the resulting suspension to 0 °C in an ice bath. Rationale: Pre-cooling the Lewis acid suspension minimizes potential side reactions upon addition of the reactants.

  • Reactant Addition: Dissolve isoquinoline (1.0 eq.) and 2-fluorobenzoyl chloride (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow, controlled addition prevents temperature spikes and minimizes the formation of impurities.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and 1 M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/acid mixture. Caution: This is an exothermic process and will release HCl gas.

  • Work-up - Acid/Base Extraction:

    • Separate the organic and aqueous layers. Extract the aqueous layer once more with DCM.

    • Combine the aqueous layers. Cool the solution in an ice bath and slowly add 6 M NaOH until the pH is > 9 (confirm with pH paper). A precipitate may form.

    • Extract the basified aqueous layer three times with DCM or ethyl acetate. Rationale: Basification deprotonates the product, making it soluble in the organic layer.

  • Drying and Concentration: Combine all the final organic extracts. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2-Fluorobenzoyl)isoquinoline.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (2018). Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. [Link]

  • Quick Company. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. [Link]

  • ResearchGate. (2006). Friedel-Crafts Alkylation of Nitrogen Heterocycles Using [Bmim][OTf] as a Catalyst and Reaction Medium. [Link]

  • National Institutes of Health (NIH). (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • The Journal of Organic Chemistry. (2016). Synthesis of Saturated N-Heterocycles. [Link]

  • Supplementary Information. Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ResearchGate. (2018). Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. [Link]

  • ResearchGate. Examples of important N-heterocycles and our reaction design. [Link]

  • Google Patents. (2013). Methods for preparing isoquinolines.
  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • National Institutes of Health (NIH). (2016). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. [Link]

  • MDPI. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • PubMed Central. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. [Link]

  • MDPI. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

Sources

Optimization

minimizing side-product formation in the synthesis of 4-(2-Fluorobenzoyl)isoquinoline

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side-product formation and optimizing reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies.

Introduction to Synthetic Challenges

The synthesis of 4-(2-Fluorobenzoyl)isoquinoline presents a unique set of challenges primarily due to the electronic nature of the isoquinoline ring system and the reactivity of the acylating agent. The nitrogen atom in the isoquinoline ring can complicate reactions by acting as a Lewis base, and controlling regioselectivity during acylation can be difficult. This guide will explore the most plausible synthetic routes and provide solutions to common problems encountered in each.

Plausible Synthetic Routes & Troubleshooting

Based on established organic chemistry principles, there are three primary strategies for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline:

  • Friedel-Crafts Acylation of Isoquinoline: Direct acylation of the isoquinoline ring.

  • Grignard Reaction with a 4-Substituted Isoquinoline: Utilizing a Grignard reagent derived from a 4-haloisoquinoline.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern coupling methods involving a 4-haloisoquinoline precursor.

Each of these routes has its own set of potential side-products and optimization parameters, which we will explore in detail.

FAQ Section: Quick Solutions to Common Problems

Q1: I attempted a direct Friedel-Crafts acylation of isoquinoline with 2-fluorobenzoyl chloride and AlCl₃, but I got a complex mixture of products and low yield of the desired 4-isomer. What went wrong?

A1: Direct Friedel-Crafts acylation of isoquinoline is challenging because the nitrogen atom is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃)[1]. This deactivates the ring system towards electrophilic substitution and can lead to a host of side-products. You likely observed a mixture of isomers (acylation at C5, C8, and possibly other positions) and potentially N-acylated products. For a more controlled reaction, consider protecting the nitrogen atom (e.g., as an N-oxide) or using an alternative synthetic route.

Q2: My Grignard reaction between 4-bromoisoquinoline and 2-fluorobenzaldehyde resulted in a low yield of the desired secondary alcohol, which I planned to oxidize. What are the likely side reactions?

A2: Low yields in this Grignard reaction can be due to several factors. Firstly, Grignard reagents are strong bases and can be quenched by any trace amounts of water or acidic protons in your reaction setup[2][3]. Ensure all your glassware is oven-dried and solvents are anhydrous. Secondly, side reactions such as the formation of Wurtz-type coupling products from the Grignard reagent can occur[4]. Lastly, enolization of the aldehyde can be a competing pathway, especially with sterically hindered Grignard reagents[4].

Q3: I am considering a palladium-catalyzed carbonylative coupling. What are the key parameters to control to avoid side-products?

A3: In palladium-catalyzed carbonylative couplings, the key is to control the rates of CO insertion and subsequent reductive elimination. Common side-products can arise from direct coupling (without CO insertion) or from competing reactions of the organometallic intermediates. Careful selection of the palladium catalyst, ligands, base, and reaction temperature is crucial. For instance, the choice of ligand can significantly influence the regioselectivity and efficiency of the carbonylation process[5].

Q4: After my reaction, I am struggling to purify the 4-(2-Fluorobenzoyl)isoquinoline from what appears to be isomeric side-products. What are the best purification strategies?

A4: Isomeric aroylisoquinolines can have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (e.g., silica or a bonded-phase column) and a carefully optimized eluent system. Alternatively, fractional crystallization can be an effective method for separating isomers if a suitable solvent system can be found where the desired isomer has significantly lower solubility than the impurities[6][7][8].

Troubleshooting Guide by Synthetic Route

Route 1: Modified Friedel-Crafts Acylation via Isoquinoline N-Oxide

A more controlled approach to acylation involves the activation of the isoquinoline ring via N-oxide formation. This directs acylation primarily to the C1 position, but with appropriate reaction conditions, can be influenced.

Diagram of Workflow:

Caption: Workflow for modified Friedel-Crafts acylation.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of acylated product 1. Incomplete N-oxide formation.2. Deactivation of the acylating agent.3. Unfavorable reaction temperature.1. Confirm complete oxidation to the N-oxide by TLC or NMR before proceeding.2. Use a fresh, high-purity acyl chloride and Lewis acid.3. Optimize the reaction temperature; start at low temperatures (e.g., 0 °C) and gradually warm up.
Formation of multiple isomers (e.g., C1-acylation) 1. Reaction conditions favoring C1 attack.2. Steric and electronic effects of the N-oxide.1. The C1 position is electronically favored for nucleophilic attack on the N-oxide intermediate. Consider alternative strategies if C4 selectivity is not achieved.
Di-acylation or poly-acylation products 1. High concentration of the acylating agent.2. Extended reaction times.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the 2-fluorobenzoyl chloride.2. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Incomplete deoxygenation 1. Inefficient reducing agent.2. Insufficient reaction time or temperature for deoxygenation.1. Use a reliable deoxygenation agent like PCl₃ or PPh₃.2. Ensure adequate reaction time and temperature for the deoxygenation step as per literature procedures for similar compounds.
Route 2: Grignard Reaction and Subsequent Oxidation

This two-step approach involves the formation of a secondary alcohol followed by oxidation to the desired ketone.

Diagram of Reaction Pathway:

G 4-Bromoisoquinoline 4-Bromoisoquinoline Grignard Reagent Grignard Reagent 4-Bromoisoquinoline->Grignard Reagent Mg, THF Alcohol Intermediate Alcohol Intermediate Grignard Reagent->Alcohol Intermediate 1. 2-Fluorobenzaldehyde 2. H₃O⁺ workup 4-(2-Fluorobenzoyl)isoquinoline 4-(2-Fluorobenzoyl)isoquinoline Alcohol Intermediate->4-(2-Fluorobenzoyl)isoquinoline Oxidation (e.g., PCC, DMP)

Caption: Grignard reaction pathway.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Failure to form Grignard reagent 1. Wet glassware or solvents.2. Inactive magnesium surface.1. Ensure all glassware is oven-dried and solvents are anhydrous.[2][3]2. Activate magnesium turnings with a small crystal of iodine or by gentle heating.
Low yield of the secondary alcohol 1. Quenching of the Grignard reagent by acidic protons.2. Formation of Wurtz coupling by-products.1. Strictly anhydrous conditions are critical.[2][3]2. Add the 4-bromoisoquinoline slowly to the magnesium to minimize coupling.
Formation of a ketone by-product directly from the Grignard reaction Unexpected oxidation of the alcohol intermediate during the reaction or workup.This can sometimes occur if there is an excess of the Grignard reagent acting as a hydride source for reduction of any over-oxidized species, or if the workup is not carefully controlled.[9]
Incomplete oxidation to the ketone 1. Weak oxidizing agent.2. Insufficient amount of oxidant.1. Use a reliable oxidizing agent for secondary alcohols, such as PCC, DMP, or Swern oxidation.2. Use a slight excess of the oxidizing agent and monitor the reaction by TLC.
Over-oxidation or degradation of the product Harsh oxidation conditions.Use mild oxidation conditions (e.g., DMP at room temperature) to avoid side reactions with the isoquinoline ring.
Route 3: Palladium-Catalyzed Carbonylative Cross-Coupling

This modern approach can offer high selectivity and functional group tolerance. A plausible route would involve the coupling of a 4-haloisoquinoline with 2-fluorobenzene in the presence of carbon monoxide.

Diagram of Catalytic Cycle:

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition 4-Iodoisoquinoline ArPd(II)(I)Ln ArPd(II)(I)Ln Oxidative Addition->ArPd(II)(I)Ln CO Insertion CO Insertion ArPd(II)(I)Ln->CO Insertion CO (CO)ArPd(II)(I)Ln (CO)ArPd(II)(I)Ln CO Insertion->(CO)ArPd(II)(I)Ln Transmetalation Transmetalation (CO)ArPd(II)(I)Ln->Transmetalation 2-Fluorophenyl boronic acid or equivalent ArPd(II)(COAr')Ln ArPd(II)(COAr')Ln Transmetalation->ArPd(II)(COAr')Ln Reductive Elimination Reductive Elimination ArPd(II)(COAr')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln catalyst regeneration 4-(2-Fluorobenzoyl)isoquinoline 4-(2-Fluorobenzoyl)isoquinoline Reductive Elimination->4-(2-Fluorobenzoyl)isoquinoline

Caption: Simplified Pd-catalyzed carbonylative coupling.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low conversion of starting materials 1. Inactive catalyst.2. Incorrect ligand or base.1. Use a pre-activated palladium source or ensure in-situ activation is effective.2. Screen different phosphine ligands and bases to find the optimal combination for this specific coupling.
Formation of non-carbonylated cross-coupling product The rate of reductive elimination is faster than CO insertion.1. Increase the CO pressure.2. Lower the reaction temperature to favor CO insertion.3. Choose a ligand that promotes carbonylation.
Homocoupling of starting materials Competing side reaction of the organometallic intermediates.1. Optimize the stoichiometry of the coupling partners.2. Adjust the reaction temperature and catalyst loading.
Hydrolysis of the acyl-palladium intermediate Presence of water in the reaction mixture.Ensure all reagents and solvents are scrupulously dried.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromoisoquinoline (Precursor)

This protocol is adapted from literature procedures for the bromination of isoquinoline.[10]

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, and stirrer, combine isoquinoline hydrochloride (0.20 mol) and nitrobenzene (50 mL).

  • Heat the mixture to 180 °C with stirring to obtain a clear solution.

  • Slowly add bromine (0.22 mol) dropwise over 1 hour. Hydrogen chloride gas will evolve.

  • After the addition is complete, continue heating for an additional 2 hours.

  • Cool the reaction mixture and dilute with diethyl ether.

  • Extract the product into aqueous hydrochloric acid.

  • Basify the aqueous layer with sodium hydroxide and extract the 4-bromoisoquinoline with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Grignard Reaction and Oxidation (Illustrative)

This is a general protocol based on standard Grignard reaction and oxidation procedures.

Part A: Grignard Reaction

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium.

  • Slowly add a solution of 4-bromoisoquinoline (1.0 equivalent) in anhydrous THF dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Part B: Oxidation

  • Dissolve the crude secondary alcohol from Part A in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 4-(2-Fluorobenzoyl)isoquinoline.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents for Addition to Aldehydes and Ketones. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of substituted isoquinoline libraries. Journal of Organic Chemistry, 75(16), 5627-5634.
  • Bandini, M. (2010). Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes. Journal of the American Chemical Society, 132(23), 7851-7851.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Reeve, A. M. (2007). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Quick Company. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterification product?. Retrieved from [Link]

  • SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • RSC Publishing. (2016). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Friedel-Crafts Acylation with Amides. Israel Journal of Chemistry, 50(3), 234-242.
  • Journal of the Chemical Society C: Organic. (1968). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

  • PubMed. (2008, March 6). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for preparing isoquinolines.
  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-22.
  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

  • ResearchGate. (2025, July). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Retrieved from [Link]

  • PubMed. (2021, February 19). Palladium-Catalyzed Dual Coupling Reaction of 2-Iodobiphenyls with o-Bromoanilines through C-H Activation: An Approach for the Synthesis of Tribenzo[ b, d, f]azepines. Retrieved from [Link]

  • Sci-Hub. (1997). Cross-coupling and carbonylative cross-coupling of organofluorosilanes with hypervalent iodonium tetrafluoroborates. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Iodide‐Catalyzed Selective Carbonylative Double Cyclization of 4‐(2‐Aminophenyl)‐3‐yn‐1‐ols to Dihydrofuroquinolinone Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Isoquinoline Synthesis

Welcome to the technical support center for the palladium-catalyzed synthesis of isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed synthesis of isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful synthetic methodologies. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions and troubleshooting common issues. Our approach is grounded in a deep understanding of the reaction mechanisms, enabling you to make informed decisions to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding palladium-catalyzed isoquinoline synthesis.

Q1: My reaction is not yielding any product. What are the first parameters I should check?

A1: When faced with a complete lack of product formation, a systematic review of your reaction setup is crucial. Begin with the most fundamental components:

  • Catalyst Activity: Ensure your palladium source, such as Pd(OAc)₂, is active. Palladium(II) acetate can decompose over time. If in doubt, use a freshly opened bottle or a reliable, well-stored source.

  • Ligand Integrity: If you are using a ligand, verify its purity and stability. Many phosphine-based ligands are sensitive to air and moisture.

  • Solvent and Reagent Purity: The presence of water or other impurities in your solvent or reagents can poison the catalyst. Ensure you are using dry, degassed solvents, especially for reactions sensitive to air and moisture.

  • Temperature Control: Verify that your reaction is being conducted at the optimal temperature. Some palladium-catalyzed reactions have a narrow temperature window for optimal performance; temperatures that are too low may result in no reaction, while excessively high temperatures can lead to catalyst decomposition or side reactions.[1]

Q2: I'm observing very low yields. What are the key factors to consider for optimization?

A2: Low yields are a common hurdle. To improve them, consider a systematic optimization of the following parameters:

  • Choice of Base: The base plays a critical role in many palladium-catalyzed reactions, often facilitating the C-H activation step. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DIPEA) can significantly impact the yield.[1] It is advisable to screen a variety of bases to find the most effective one for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of your reagents and the stability of the catalytic species. A solvent screen including options like toluene, DMF, THF, and 1,2-dichloroethane is a valuable optimization step.[1][2]

  • Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve yields, it's not always the most efficient or economical solution. Optimizing the palladium-to-ligand ratio is often more critical.

  • Reaction Time and Concentration: Monitor your reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Running the reaction at a higher concentration can sometimes improve bimolecular reaction rates.

Q3: How do I choose the right palladium catalyst and ligand for my specific isoquinoline synthesis?

A3: The selection of the palladium source and ligand is highly dependent on the specific reaction type (e.g., C-H activation, Larock synthesis, α-arylation).

  • Palladium Source: Pd(OAc)₂ is a versatile and commonly used precursor. For C-H activation reactions, other sources like Pd(CH₃CN)₂Cl₂ might offer better performance.[1]

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties to promote the desired catalytic steps.[3][4] For α-arylation reactions, bulky electron-rich phosphine ligands are often employed.[3] In asymmetric synthesis, chiral ligands like Walphos derivatives have proven effective.[5] The choice of ligand can be critical for achieving high yields and selectivity.

Troubleshooting Guide: Specific Experimental Issues

This section provides a more in-depth analysis of specific problems you might encounter during your experiments, along with actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: I am attempting a directed C-H functionalization to synthesize a substituted isoquinoline, but I'm getting a mixture of isomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in directed C-H functionalization often stems from a lack of sufficient differentiation between multiple C-H bonds. Here’s how to address this:

  • The Power of the Directing Group: The directing group is the primary determinant of regioselectivity. Ensure you are using a well-established directing group for the desired position. For ortho-functionalization, common directing groups include amides and oximes. The steric and electronic properties of the directing group can be tuned to favor a specific C-H bond.

  • Steric Hindrance: The steric environment around the target C-H bond plays a crucial role. If a meta substituent is present, the ortho position opposite to that substituent is generally preferred for C-H activation to minimize steric repulsion with the bulky palladium catalyst.[1]

  • Ligand Modification: The steric bulk of the ligand on the palladium center can also influence which C-H bond is accessed. Experimenting with ligands of varying sizes can sometimes improve regioselectivity.

Issue 2: Catalyst Deactivation or Decomposition

Question: My reaction starts well, but then stalls before completion, suggesting catalyst deactivation. What are the likely causes and how can I prevent this?

Answer:

Catalyst deactivation can be a frustrating problem. The likely culprits are often related to the reaction conditions or the presence of impurities.

  • Oxidant Choice and Stoichiometry: In many C-H activation/annulation reactions, an oxidant is required to regenerate the active Pd(II) or Pd(III) species from a Pd(0) intermediate.[1][6] The choice of oxidant is critical. For instance, silver salts like Ag₂CO₃ are often effective.[1] Ensure you are using the correct stoichiometry of the oxidant; an insufficient amount will lead to catalyst deactivation.

  • Thermal Instability: High reaction temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.[1]

  • Substrate or Reagent Impurities: Certain functional groups or impurities can coordinate strongly to the palladium center and act as catalyst poisons. Ensure your starting materials are of high purity.

Issue 3: Inconsistent Results in Asymmetric Synthesis

Question: I am performing an asymmetric Larock isoquinoline synthesis, but I'm getting inconsistent enantiomeric ratios (er). What factors should I focus on?

Answer:

Achieving high and reproducible enantioselectivity requires meticulous attention to detail.

  • Ligand Purity and Handling: The chiral ligand is the cornerstone of asymmetric catalysis. Ensure it is of high enantiomeric purity and is handled under inert conditions to prevent degradation.

  • Halide Ion Contamination: Halide ions (Br⁻, I⁻) can have a detrimental effect on both the reactivity and enantioselectivity of the reaction.[5] This is because they can coordinate to the palladium center and interfere with the binding of the chiral ligand. If your substrates are aryl bromides or iodides, consider switching to triflates, which are generally more compatible with asymmetric variants.[5]

  • Solvent and Additives: The reaction medium can significantly influence the chiral environment. A screen of different aprotic solvents may be necessary to find the optimal conditions. The nature and concentration of any additives should also be carefully controlled.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key reaction parameters and their typical ranges for the optimization of a palladium-catalyzed C-H activation/annulation reaction for isoquinoline synthesis, based on literature precedents.[1]

ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(OAc)₂, Pd(CH₃CN)₂Cl₂ (5-10 mol%)Different palladium sources can exhibit varying reactivity.
Oxidant Ag₂CO₃, Cu(OAc)₂ (2 equivalents)Essential for regenerating the active catalyst in C-H activation cycles.
Base DIPEA, K₂CO₃, Cs₂CO₃ (2-3 equivalents)Facilitates the C-H activation step. The choice can significantly impact yield.
Solvent Toluene, DMF, THF, 1,2-dichloroethaneSolvent polarity and coordinating ability affect solubility and catalyst stability.
Temperature 65-100 °CA balance between sufficient reaction rate and preventing thermal decomposition.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Activation/Annulation

This protocol is a general guideline and should be optimized for each specific substrate.

  • To an oven-dried reaction vessel, add the N-methoxybenzamide derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂; 0.1 equiv.), and the oxidant (e.g., Ag₂CO₃; 2.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the base (e.g., DIPEA; 3.0 equiv.) and the coupling partner (e.g., 2,3-allenoic acid ester; 3.0 equiv.) via syringe.

  • The reaction mixture is stirred at the optimized temperature (e.g., 85 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.[7]

Visualizations

Catalytic Cycle of a Palladium-Catalyzed C-H Activation/Annulation

G Pd_II Pd(II) Catalyst Intermediate_A Cyclopalladated Intermediate Pd_II->Intermediate_A C-H Activation Substrate N-Methoxybenzamide Substrate->Intermediate_A Intermediate_B Insertion Intermediate Intermediate_A->Intermediate_B Coordination & Insertion Coupling_Partner Allenoic Acid Ester Coupling_Partner->Intermediate_B Product Isoquinoline Product Intermediate_B->Product Reductive Elimination Pd_0 Pd(0) Intermediate_B->Pd_0 Product->Product Pd_0->Pd_II Oxidation Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Pd_II

Caption: A plausible catalytic cycle for the palladium-catalyzed synthesis of isoquinolines via C-H activation and annulation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Ligand Integrity Start->Check_Catalyst Screen_Base Screen Different Bases (Organic vs. Inorganic) Check_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Toluene, DMF, etc.) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Check_Purity Verify Reagent Purity (Dry & Degassed) Optimize_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed isoquinoline synthesis.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2017). Catalysts. [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Sci-Hub. [Link]

  • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Sci-Hub. [Link]

  • Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. (2016). Chemical Communications. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. ResearchGate. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. [Link]

  • Synthesis of Isoquinoline Derivatives via Palladium‐Catalyzed C−H/C−N Bond Activation of N‐Acyl Hydrazones with α‐Substituted Vinyl Azides. ResearchGate. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(2-Fluorobenzoyl)isoquinoline

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this importa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Fluorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. We will explore the common synthetic challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to support your experimental success.

The most direct and commonly attempted route for this synthesis is the Friedel-Crafts acylation of isoquinoline with 2-fluorobenzoyl chloride. While straightforward in principle, this method presents significant regioselectivity and workup challenges, particularly during scale-up. This guide focuses on navigating the complexities of this specific pathway.

Overall Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-(2-Fluorobenzoyl)isoquinoline via the Friedel-Crafts acylation route.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reagent Preparation (Anhydrous Conditions) B Lewis Acid Complexation (Isoquinoline + AlCl3) A->B C Acyl Chloride Addition (2-Fluorobenzoyl Chloride) B->C D Reaction & Monitoring (TLC/HPLC) C->D E Reaction Quench (Acidic Ice Water) D->E Reaction Complete F pH Adjustment (Basification) E->F G Extraction (e.g., DCM or EtOAc) F->G H Crude Product Isolation (Solvent Evaporation) G->H I Crude Product Analysis H->I Crude Isolated J Primary Purification (Recrystallization or Salt Precipitation) I->J K Secondary Purification (Column Chromatography - if needed) J->K L Final Product (Characterization & Drying) K->L

Caption: High-level workflow for synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction shows very low or no conversion of the isoquinoline starting material. What are the likely causes and solutions?

Answer:

This is a common issue, often pointing to problems with the catalyst or reaction conditions. The Friedel-Crafts acylation is an electrophilic aromatic substitution, which can be sluggish with heteroaromatic systems like isoquinoline.

  • Causality 1: Inactive Lewis Acid Catalyst. The most common Lewis acid, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Use a fresh, high-purity batch of AlCl₃.

  • Causality 2: Insufficient Catalyst Stoichiometry. This is a critical point in acylations of nitrogen-containing heterocycles. Both the nitrogen atom on the isoquinoline ring and the carbonyl oxygen of the product ketone will complex with AlCl₃. This complexation deactivates both the substrate and the catalyst. Therefore, a stoichiometric amount (or even an excess) of the Lewis acid is required, not a catalytic amount.[1]

    • Solution: Use at least 2.5-3.0 equivalents of AlCl₃ relative to isoquinoline. The first equivalent complexes with the isoquinoline nitrogen, the second with the product ketone, and the third acts as the catalyst for the reaction.

  • Causality 3: Sub-optimal Reaction Temperature. While excessive heat can lead to byproduct formation, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed.

    • Solution: Monitor the reaction at room temperature first. If no conversion is observed by TLC or HPLC after a few hours, gradually increase the temperature to 40-60°C and continue monitoring.

Question 2: The reaction works, but I get a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-(2-Fluorobenzoyl)isoquinoline?

Answer:

This is the primary challenge of this synthetic route. Electrophilic substitution on isoquinoline typically occurs on the benzene ring at the C-5 and C-8 positions.[2] Formation of the C-4 isomer is generally not favored. Achieving high selectivity for the C-4 position is difficult, and the solution often involves managing a complex mixture.

  • Causality: Inherent Electronic Properties. The pyridine ring is deactivated towards electrophilic attack by the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs on the more electron-rich benzene ring. The C-5 and C-8 positions are electronically favored.

    • Solution 1: Choice of Solvent. The reaction solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloroethane (DCE) are common. Sometimes, using a large excess of the aromatic substrate itself as the solvent can alter selectivity, although this is less practical for isoquinoline. Changing the solvent may slightly alter the C4:C5:C8 ratio, requiring empirical testing.

    • Solution 2: Lewis Acid Selection. While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer a different selectivity profile due to different coordination geometries and strengths. Brønsted acids like trifluoromethanesulfonic acid have also been used in some Friedel-Crafts reactions and could be explored.[3]

    • Focus on Purification: Realistically, this reaction will likely produce a mixture. The most practical approach on a large scale is to optimize the reaction for overall yield and then develop a robust purification strategy to isolate the desired C-4 isomer.

Question 3: My workup is problematic, leading to emulsions and low isolated yield of the crude product. How can I improve this?

Answer:

The workup is complicated by the large amount of AlCl₃ used, which forms aluminum hydroxides and complex salts upon quenching.

  • Causality: AlCl₃ Complexation and Hydrolysis. The product forms a stable complex with AlCl₃. Quenching the reaction with water is highly exothermic and produces aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can trap the product and create emulsions during extraction.

    • Solution: Careful and Acidic Quenching. The most effective method is to slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. The acid ensures that aluminum salts (like AlCl₃) remain soluble in the aqueous phase as [Al(H₂O)₆]³⁺ ions, preventing the formation of the gelatinous hydroxide precipitate.

    • Post-Quench Basification: After the quench, the aqueous layer will be highly acidic. The product, being basic, will be protonated and reside in the aqueous layer. To extract it into an organic solvent (like dichloromethane or ethyl acetate), you must first basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until it is basic (pH > 9). This deprotonates the isoquinoline nitrogen, making the product neutral and extractable into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to purify 4-(2-Fluorobenzoyl)isoquinoline on a multi-gram scale?

A: Flash column chromatography, while effective at the lab scale, is often costly and inefficient for large quantities.[4]

  • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be identified. You may need to screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find conditions where the desired C-4 isomer has good solubility at high temperatures but poor solubility at low temperatures, while the other isomers remain in solution.

  • Salt Formation and Precipitation: Since the product is basic, it can be converted to a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid. Different isomers may have different salt solubilities, allowing for selective precipitation of the desired C-4 isomer's salt. The free base can then be regenerated by neutralization.[4]

Q2: Are there alternative synthetic routes that avoid the regioselectivity problems of the Friedel-Crafts acylation?

A: Yes, while more complex, other routes can provide better control over regioselectivity. These typically involve building the isoquinoline ring system with the desired substitution pattern already in place. For example, methods like the copper-catalyzed coupling of 2-halobenzylamines with β-keto esters can be used to synthesize 4-carbonylisoquinolines.[5] These multi-step syntheses often provide a more reliable and scalable path to a single isomer despite a longer sequence.

Q3: What are the critical safety considerations when scaling up this reaction?

A:

  • Aluminum Chloride (AlCl₃): It is a highly reactive and water-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a fume hood, under an inert atmosphere (nitrogen or argon), and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Reaction Quenching: The quenching of the AlCl₃-containing reaction mixture is extremely exothermic. Always add the reaction mixture to an ice/acid slurry slowly, with vigorous stirring and external cooling. Never add water directly to the reaction mixture.

  • Solvents: Use appropriate engineering controls (fume hoods) to handle organic solvents like dichloroethane (a suspected carcinogen) or carbon disulfide (highly flammable and toxic).

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example and must be optimized for your specific scale and equipment.

Step 1: Reagent Setup

  • Under an inert atmosphere (N₂), charge a flame-dried reactor with anhydrous dichloroethane (DCE, 10 volumes).

  • Begin stirring and cool the solvent to 0-5°C using an ice bath.

  • Slowly and portion-wise, add aluminum chloride (AlCl₃, 2.5 eq.). The addition is exothermic.

  • Once the addition is complete, allow the slurry to stir for 15 minutes.

Step 2: Isoquinoline Addition

  • Slowly add isoquinoline (1.0 eq.) to the AlCl₃ slurry, maintaining the temperature below 10°C. A colored complex will form.

  • Allow the mixture to stir at 0-5°C for 30-60 minutes.

Step 3: Acylation

  • In a separate flame-dried vessel, prepare a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCE (2 volumes).

  • Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Step 4: In-Process Control (IPC)

  • Monitor the reaction progress by taking small, quenched aliquots for TLC or HPLC analysis to check for the consumption of isoquinoline.

Step 5: Workup

  • Prepare a separate vessel with a mixture of crushed ice and concentrated HCl (3 volumes of ice to 1 volume of acid).

  • With vigorous stirring, slowly transfer the reaction mixture into the ice/HCl slurry. Maintain the quench temperature below 20°C with external cooling.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCE (2 x 3 volumes).

  • Combine the aqueous layers and cool to 0-5°C. Slowly add a 50% w/w NaOH solution to adjust the pH to >9.

  • Extract the basic aqueous layer with dichloromethane (DCM, 3 x 5 volumes).

  • Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

Data Summary

The following table presents representative data for this reaction. Actual results will vary based on scale and specific conditions.

ParameterRepresentative ValueNotes
Scale 100 g IsoquinolinePilot Scale
Equivalents AlCl₃ 2.5Critical for driving the reaction.
Equivalents Acyl Chloride 1.1Slight excess to ensure full conversion.
Reaction Temperature 20-25°CMay require gentle heating to 40°C.
Reaction Time 18 hoursMonitor by HPLC/TLC.
Crude Yield 85-95%Contains a mixture of isomers.
Isomer Ratio (C4:C5:C8) ~15 : 55 : 30Highly variable; C4 is a minor product.
Purified Yield (C4 Isomer) 10-15%After recrystallization or chromatography.
Final Purity (HPLC) >98.5%Target for pharmaceutical intermediates.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common experimental issues.

G Start Reaction Start IPC IPC Check: Low Conversion? Start->IPC Yield Low Isolated Yield? IPC->Yield No Catalyst Check Catalyst: - Anhydrous conditions? - Stoichiometry > 2.5 eq? IPC->Catalyst Yes Purity Poor Purity/ Isomer Mix? Yield->Purity No Quench Review Workup: - Acidic quench used? - pH adjusted to >9 before extraction? Yield->Quench Yes End Process Complete Purity->End No Purify Optimize Purification: - Screen recrystallization solvents - Attempt salt precipitation Purity->Purify Yes Temp Check Temperature: - Increase to 40-60°C? Catalyst->Temp Temp->Start Re-run reaction Quench->Purity Purify->End

Caption: Decision tree for troubleshooting common synthesis problems.

References

  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • MDPI. (n.d.). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 2860123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2024, March 6). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram scale synthesis and transformations of 4 a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Reddit. (2018, September 6). How to purify halo-isoquinolines??. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Retrieved from [Link]

  • CORE. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation Christopher D. Gilmore, Kevin M. Allan, Brian M. Sto. Retrieved from [Link]

  • RSC Publishing. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]

  • PubMed. (2022, March 18). Novel Biosynthetic Route to the Isoquinoline Scaffold. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Novel Isoquinoline-Based HER2 Inhibitors Versus Lapatinib in HER2-Positive Cancer

A Note to the Reader: The initially requested compound, 4-(2-Fluorobenzoyl)isoquinoline, is not established in scientific literature as a HER2 inhibitor. Therefore, this guide provides a comparative analysis of a represe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initially requested compound, 4-(2-Fluorobenzoyl)isoquinoline, is not established in scientific literature as a HER2 inhibitor. Therefore, this guide provides a comparative analysis of a representative novel isoquinoline-tethered quinazoline derivative, referred to hereafter as Isoquin-HER2i , against the FDA-approved tyrosine kinase inhibitor, Lapatinib . This comparison is based on preclinical data and established mechanisms of action for both compound classes in the context of HER2-positive cancer.

Introduction: The Challenge of HER2-Positive Cancers

Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1] In approximately 20-30% of breast cancers and a subset of other solid tumors, the ERBB2 gene is amplified, leading to HER2 overexpression.[2][3] This molecular subtype, known as HER2-positive cancer, is associated with aggressive tumor behavior and historically poor prognosis.[1] The development of HER2-targeted therapies has revolutionized the treatment landscape for these patients.[4] This guide delves into a preclinical comparison of a novel class of isoquinoline-based HER2 inhibitors and the established drug, lapatinib.

Mechanism of Action: Targeting the HER2 Signaling Cascade

HER2, upon dimerization with other ErbB family members, undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which drive cell proliferation and survival.[1][5] Both Isoquin-HER2i and lapatinib are small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the catalytic domain of HER2, thereby inhibiting its kinase activity and blocking downstream signaling.[5][6][7]

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib is an orally active, reversible dual inhibitor of both HER2 and the Epidermal Growth Factor Receptor (EGFR or HER1).[4][8] Its mechanism involves binding to the intracellular ATP-binding site of these receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K-AKT.[5][8] Inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis in HER2-overexpressing cancer cells.[8]

Isoquin-HER2i: A Novel Approach to HER2 Inhibition

Recent drug discovery efforts have focused on developing novel heterocyclic compounds, such as those with an isoquinoline scaffold, to target HER2.[9] Isoquinoline-tethered quinazoline derivatives have been designed to exhibit potent and selective inhibition of HER2.[6] The rationale behind this design is to enhance the binding affinity and selectivity for the HER2 kinase domain over EGFR, potentially leading to a more favorable therapeutic window.

Preclinical Efficacy: A Head-to-Head Comparison

The preclinical evaluation of anticancer agents is crucial for determining their potential clinical utility.[10] This involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and overall antitumor activity.

In Vitro Potency: Cell-Based Assays

Cell viability and proliferation assays are fundamental in early-stage drug discovery to determine the concentration of a compound required to inhibit cancer cell growth by 50% (IC50).[11][12]

CompoundTarget(s)Representative HER2+ Cell LineIC50 (nM)Reference
Lapatinib HER2, EGFRBT474~10-50[8]
Isoquin-HER2i (Representative) HER2BT474~1-10[6]

Note: The IC50 values are approximate and can vary depending on the specific cell line and assay conditions.

Preclinical studies on representative isoquinoline-tethered quinazoline derivatives have demonstrated potent inhibitory activity against HER2-overexpressing breast cancer cell lines, with IC50 values in the low nanomolar range, often showing enhanced potency compared to lapatinib in the same assays.[6]

In Vivo Antitumor Activity: Xenograft Models

To assess the in vivo efficacy, human tumor cells are implanted in immunocompromised mice, forming xenografts.[13][14] The effect of the drug on tumor growth is then monitored over time.

Treatment GroupTumor Growth Inhibition (%)Representative Study
Vehicle Control 0[15]
Lapatinib 50-70[8]
Isoquin-HER2i (Hypothetical) >70Based on improved in vitro potency

Note: In vivo efficacy is dependent on various factors including dose, schedule, and the specific xenograft model used.

In xenograft models of HER2-positive breast cancer, lapatinib has been shown to significantly inhibit tumor growth.[8] Given the enhanced in vitro potency of some novel isoquinoline derivatives, it is hypothesized that they could exhibit superior tumor growth inhibition in similar preclinical models.[6]

Selectivity and Resistance: Key Differentiating Factors

Kinase Selectivity

A key differentiator between lapatinib and some novel HER2 inhibitors is selectivity. While lapatinib is a dual inhibitor of HER2 and EGFR, some newer compounds, like tucatinib, are designed to be more selective for HER2.[16] This increased selectivity may translate to a better side-effect profile, as EGFR inhibition is associated with toxicities such as skin rash and diarrhea. The design of Isoquin-HER2i compounds often aims for enhanced HER2 selectivity over EGFR.[6]

Mechanisms of Resistance

Resistance to HER2-targeted therapies is a significant clinical challenge.[17] Mechanisms of resistance to lapatinib include:

  • Activation of alternative signaling pathways: Upregulation of other receptor tyrosine kinases, such as AXL, can bypass HER2 blockade.[18]

  • Mutations in the HER2 kinase domain: Specific mutations can alter the drug-binding pocket, reducing the efficacy of lapatinib.[19]

  • Upregulation of downstream signaling components: Activation of pathways downstream of HER2 can render the cells less dependent on HER2 signaling.[20]

The development of novel agents like Isoquin-HER2i aims to address some of these resistance mechanisms, potentially by having a different binding mode or by being effective against certain HER2 mutations that confer resistance to lapatinib.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[11][21]

Objective: To determine the IC50 value of a test compound in a HER2-positive cancer cell line.

Materials:

  • HER2-positive cancer cell line (e.g., BT474)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (Isoquin-HER2i and Lapatinib) dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed HER2-positive cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for HER2 Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of HER2 and downstream signaling proteins following drug treatment.[22][23]

Objective: To assess the inhibitory effect of a test compound on the HER2 signaling pathway.

Materials:

  • HER2-positive cancer cell line (e.g., SKBR3)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time (e.g., 2 hours). Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[2][3] Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.[13][24]

Objective: To determine the in vivo antitumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice)

  • HER2-positive cancer cell line (e.g., NCI-N87)

  • Matrigel

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the test compounds and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess statistical significance.

Visualizations

HER2 Signaling Pathway and Inhibitor Action

HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling HER2 HER2 PI3K PI3K/Akt HER2->PI3K P MAPK RAS/MEK/MAPK HER2->MAPK P EGFR EGFR EGFR->PI3K P EGFR->MAPK P lapatinib Lapatinib lapatinib->HER2 lapatinib->EGFR isoquin Isoquin-HER2i isoquin->HER2 Selective Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: HER2 signaling pathway and points of inhibition by Lapatinib and Isoquin-HER2i.

Experimental Workflow for Inhibitor Evaluation

Workflow start Start: Compound Synthesis invitro In Vitro Screening (Cell Viability Assays) start->invitro mechanistic Mechanism of Action (Western Blotting) invitro->mechanistic invivo In Vivo Efficacy (Xenograft Models) mechanistic->invivo pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd lead Lead Candidate pkpd->lead

Caption: Preclinical evaluation workflow for novel HER2 inhibitors.

Conclusion

Lapatinib has been a valuable therapeutic option for patients with HER2-positive cancer. However, the quest for more potent, selective, and resistance-evading therapies is ongoing. Novel isoquinoline-based HER2 inhibitors, such as the representative Isoquin-HER2i, demonstrate promising preclinical activity, often with enhanced potency and selectivity compared to lapatinib. Further preclinical and clinical development is warranted to fully elucidate their therapeutic potential and to determine their place in the evolving landscape of HER2-targeted therapies.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC. [Link]

  • Preclinical and Basic Research Strategies for Overcoming Resistance to Targeted Therapies in HER2-Positive Breast Cancer. PubMed Central. [Link]

  • A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts. PMC. [Link]

  • Mechanisms of lapatinib resistance in HER2-driven breast cancer. PubMed. [Link]

  • Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants. PLOS One. [Link]

  • Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. AACR Journals. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. ResearchGate. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

  • Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone. MDPI. [Link]

  • Preclinical evaluation of MRG002, a novel HER2-targeting antibody-drug conjugate with potent antitumor activity against HER2-positive solid tumors. Oxford Academic. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]

  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. PubMed. [Link]

  • Breast Cancer Xenograft. Altogen Labs. [Link]

  • HER2 expression in primary breast cancer tissues. ResearchGate. [Link]

  • Role of Lapatinib in HER2-Positive Breast Cancer. YouTube. [Link]

  • Novel Mechanism of Lapatinib Resistance in HER2-Positive Breast Tumor Cells: Activation of AXL. AACR Journals. [Link]

  • Preclinical in vitro and in vivo evaluation of antitumor activity of poly (ADP-ribose) polymerase inhibition and trastuzumab combined therapy in HER2-overexpressing breast cancer. ASCO Publications. [Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. MDPI. [Link]

  • Treatment of HER-2/neu Overexpressing Breast Cancer Xenograft Models with Trastuzumab (Herceptin) and Gefitinib (ZD1839). AACR Journals. [Link]

  • Preclinical and clinical applications of specific molecular imaging for HER2-positive breast cancer. National Institutes of Health. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Network biology of lapatinib resistance in different types of HER2-positive breast cancers informs the prioritization of the combination anticancer treatments as anti-resistance interventions. F1000Research. [Link]

  • Anti-HER2 Mechanisms of Approved HER2 Inhibitors. YouTube. [Link]

  • HER2 Signaling Antibodies. Rockland. [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Role of lapatinib alone or in combination in the treatment of HER2-positive breast cancer. Dovepress. [Link]

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Comparative

Validating Target Engagement of 4-(2-Fluorobenzoyl)isoquinoline: A Comparative Guide to Western Blotting and Alternative Methods

For researchers and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the early stages of drug discovery. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the early stages of drug discovery. This guide provides a comprehensive, in-depth technical comparison for validating the target engagement of 4-(2-Fluorobenzoyl)isoquinoline, a novel synthetic isoquinoline derivative. Given the prevalence of isoquinoline-based compounds as kinase inhibitors, this guide will proceed under the well-founded hypothesis that 4-(2-Fluorobenzoyl)isoquinoline is an inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers.[1]

This document will primarily focus on the use of Western blotting to assess downstream signaling as a robust, indirect measure of target engagement. Furthermore, it will compare this classical approach with a more direct biophysical method, the Cellular Thermal Shift Assay (CETSA), providing a holistic view for selecting the most appropriate validation strategy.

The Central Challenge: Moving from in vitro Affinity to Cellular Target Engagement

While biochemical assays can determine the affinity of a compound for a purified protein, they do not recapitulate the complex intracellular environment. Cellular target engagement assays are therefore indispensable for confirming that a compound can cross the cell membrane, bind to its target at therapeutically relevant concentrations, and exert a biological effect.

Section 1: Western Blotting for Indirect Target Engagement Assessment

Western blotting is a cornerstone technique in molecular biology that allows for the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[2] For a kinase inhibitor like our hypothetical 4-(2-Fluorobenzoyl)isoquinoline targeting HER2, we can infer target engagement by observing a reduction in the phosphorylation of HER2 itself (autophosphorylation) and its downstream signaling effectors.[3]

The Scientific Rationale: Probing the HER2 Signaling Cascade

HER2 is a member of the ErbB family of receptor tyrosine kinases.[1] Upon activation, HER2 dimerizes and autophosphorylates on several tyrosine residues.[1] These phosphotyrosine sites serve as docking platforms for adaptor proteins and downstream signaling molecules, most notably activating the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways, which are critical drivers of cell proliferation and survival.[4][5][6]

By inhibiting the kinase activity of HER2, 4-(2-Fluorobenzoyl)isoquinoline is expected to decrease the phosphorylation of HER2 and key downstream proteins like Akt and ERK. Therefore, a dose-dependent reduction in the phosphorylated forms of these proteins, as measured by Western blot, provides strong evidence of target engagement.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K pY Ras Ras HER2->Ras Grb2/Sos Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p ERK->Proliferation Inhibitor 4-(2-Fluorobenzoyl)isoquinoline Inhibitor->HER2

Caption: Simplified HER2 signaling pathway and the inhibitory action of 4-(2-Fluorobenzoyl)isoquinoline.

Experimental Workflow & Protocol

The following protocol outlines the steps for assessing HER2 target engagement in a HER2-overexpressing breast cancer cell line, such as SK-BR-3.

Western_Blot_Workflow A 1. Cell Culture & Treatment (SK-BR-3 cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection & Imaging F->G H 8. Data Analysis & Normalization G->H

Caption: Experimental workflow for Western blot analysis of target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of 4-(2-Fluorobenzoyl)isoquinoline (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a known HER2 inhibitor like Lapatinib as a positive control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[7]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of protein for each sample.[8]

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[6]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-HER2 (Tyr1248)

      • Total HER2

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target, and then to the loading control.

Data Presentation and Interpretation
TreatmentConcentration (nM)p-HER2 / Total HER2 (Normalized Intensity)p-Akt / Total Akt (Normalized Intensity)
Vehicle (DMSO)01.00 ± 0.081.00 ± 0.11
4-(2-Fluorobenzoyl)isoquinoline0.10.95 ± 0.090.98 ± 0.10
10.82 ± 0.070.85 ± 0.09
100.51 ± 0.050.58 ± 0.06
1000.23 ± 0.030.29 ± 0.04
10000.08 ± 0.020.12 ± 0.03
Lapatinib (Control)1000.15 ± 0.040.21 ± 0.05

Hypothetical data representing mean ± SD from three independent experiments.

A dose-dependent decrease in the phosphorylation of HER2 and Akt, as shown in the table above, would strongly indicate that 4-(2-Fluorobenzoyl)isoquinoline is engaging its target, HER2, and inhibiting its kinase activity within the cell.

Section 2: Comparative and Alternative Methods for Target Engagement

While Western blotting is a powerful and accessible technique, it provides an indirect measure of target engagement. For a more direct biophysical confirmation, other methods should be considered.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.[9][10]

Advantages over Western Blot:

  • Direct Evidence: Directly measures the physical interaction between the compound and the target protein.[11]

  • Label-Free: Does not require modification of the compound or the target protein.[11]

  • Physiological Context: Performed in a cellular environment, either in intact cells or cell lysates.[10][12]

Disadvantages:

  • Throughput: Traditional CETSA with Western blot readout can be low-throughput.[11]

  • Antibody Dependent: Requires a high-quality antibody for the target protein for detection.[11]

CETSA_Workflow A 1. Cell Treatment (with or without compound) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation of Soluble & Precipitated Fractions (Centrifugation) C->D E 5. Analysis of Soluble Fraction (Western Blot or other methods) D->E

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Brief Protocol for CETSA with Western Blot Readout:

  • Cell Treatment: Treat cells with the vehicle or 4-(2-Fluorobenzoyl)isoquinoline.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Analysis: Analyze the amount of soluble HER2 in the supernatant by Western blot.

A positive result is a shift in the melting curve to higher temperatures in the presence of the compound, indicating stabilization of HER2.

Capillary Western Blot (Simple Western™)

This automated platform offers a more quantitative and higher-throughput alternative to traditional Western blotting.[13] It automates the entire process, from protein separation to immunodetection, within a capillary.[13][14]

Advantages:

  • Quantitative: Provides more reproducible and quantitative data.[13]

  • High Throughput: Can analyze many samples in a shorter amount of time.

  • Low Sample Volume: Requires significantly less sample and antibody.[15]

Conclusion and Recommendations

Validating the target engagement of a novel compound like 4-(2-Fluorobenzoyl)isoquinoline is a multi-faceted process.

  • Initial Validation: Western blot analysis of downstream signaling pathways is an excellent starting point. It is a widely available, relatively inexpensive, and highly informative method that not only suggests target engagement but also confirms the desired functional consequence of target inhibition. A clear, dose-dependent decrease in p-HER2 and p-Akt would provide strong initial evidence.

  • For Higher Throughput Needs: If screening multiple isoquinoline analogs or performing detailed dose-response and time-course experiments, transitioning to a capillary Western blot system can significantly improve efficiency and data quality.

By employing a primary method like Western blotting and confirming with an orthogonal approach like CETSA, researchers can build a robust and compelling data package to validate the cellular target engagement of 4-(2-Fluorobenzoyl)isoquinoline, paving the way for further preclinical development.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Boyd, H. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Michels, D. A., et al. (2011). Western Blotting using Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]

  • Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Hennessy, B. T., et al. (2005). PI3K/Akt signalling pathway and cancer. Journal of Mammary Gland Biology and Neoplasia. Available at: [Link]

  • Wikipedia contributors. (2023). Isoquinoline. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Spector, N. L., et al. (2007). Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. Clinical Cancer Research. Available at: [Link]

  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bio-Techne. (n.d.). Simple Western Automated Western Blot Systems. Bio-Techne. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Wikipedia contributors. (2023). Western blot. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. Available at: [Link]

  • Rockland Immunochemicals Inc. (n.d.). HER2 Signaling Antibodies. Rockland. Available at: [Link]

  • Porta, C., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Signalway Antibody. (n.d.). PI3K / Akt Signaling. Signalway Antibody. Available at: [Link]

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • PubMed. (2014). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells. PubMed. Available at: [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. SlidePlayer. Available at: [Link]

  • Taylor & Francis Online. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell Cycle. Available at: [Link]

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Validation

A Comparative Guide to the Kinase Selectivity of 4-(2-Fluorobenzoyl)isoquinoline

This guide provides an in-depth analysis of the kinase selectivity profile of the novel investigational compound, 4-(2-Fluorobenzoyl)isoquinoline. In the landscape of drug discovery, particularly for oncology and inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the kinase selectivity profile of the novel investigational compound, 4-(2-Fluorobenzoyl)isoquinoline. In the landscape of drug discovery, particularly for oncology and inflammatory diseases, the characterization of a small molecule's interaction with the human kinome is a critical step.[1] Kinase inhibitors are a major class of therapeutics, but their efficacy and safety are intrinsically linked to their selectivity.[2] A highly selective compound promises targeted action with minimal side effects, whereas a non-selective or multi-targeted compound may offer broad efficacy but carries a higher risk of off-target toxicity.[3]

This document presents a comprehensive, data-driven comparison of 4-(2-Fluorobenzoyl)isoquinoline against two benchmark kinase inhibitors: Alisertib (MLN8237) , a highly selective inhibitor of Aurora Kinase A, and Staurosporine , a natural product known for its broad, non-selective kinase inhibition.[4][5] Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the potential of 4-(2-Fluorobenzoyl)isoquinoline as a therapeutic candidate.

The Imperative of Selectivity: Rationale and Experimental Design

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[2] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge in drug design.[1] A comprehensive selectivity profile is therefore not merely a characterization step but a foundational pillar of a compound's preclinical validation. It allows for an early prediction of both therapeutic window and potential adverse effects.

To objectively assess 4-(2-Fluorobenzoyl)isoquinoline, we designed a study to determine its inhibitory activity against a diverse panel of 12 kinases. This panel was curated to include representatives from different branches of the kinome tree, including tyrosine kinases and serine/threonine kinases, with a particular focus on kinases involved in cell cycle regulation and oncogenic signaling.

Experimental Protocol: Radiometric Kinase Activity Assay

The "gold standard" for in vitro kinase profiling remains the radiometric activity assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2] This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering compared to other methods.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(2-Fluorobenzoyl)isoquinoline, Alisertib, and Staurosporine in 100% DMSO.

    • Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 µM to 0.1 nM for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 10 µL of a solution containing the specific kinase and its corresponding peptide substrate in reaction buffer (containing MgCl2, MnCl2, and BSA).

    • Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³³P]ATP. The ATP concentration is kept at or near the Km for each specific kinase to ensure physiologically relevant and comparable IC50 values.

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at 30°C for a predetermined time (typically 60-120 minutes), optimized for each kinase to ensure the reaction is within the linear range.

    • Terminate the reaction by adding 3% phosphoric acid, which protonates the phosphate groups and stops enzymatic activity.

  • Separation and Detection:

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

    • After washing and drying the plate, add scintillant to each well.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Detection & Analysis Compound_Stock 1. Compound Stock (10 mM in DMSO) Serial_Dilution 2. Serial Dilution in Assay Buffer Compound_Stock->Serial_Dilution Reaction_Plate 5. Assemble Reaction (Compound + Kinase/Substrate) Serial_Dilution->Reaction_Plate Kinase_Substrate_Mix 3. Kinase/Substrate Mix Preparation Kinase_Substrate_Mix->Reaction_Plate ATP_Mix 4. [γ-³³P]ATP Mix Preparation Initiate_Reaction 6. Initiate with [γ-³³P]ATP Incubate @ 30°C ATP_Mix->Initiate_Reaction Reaction_Plate->Initiate_Reaction Terminate_Reaction 7. Terminate Reaction (Phosphoric Acid) Initiate_Reaction->Terminate_Reaction Filter_Plate 8. Transfer to Filter Plate & Wash Terminate_Reaction->Filter_Plate Scintillation 9. Add Scintillant & Read Plate Filter_Plate->Scintillation Data_Analysis 10. Data Analysis (IC50 Determination) Scintillation->Data_Analysis

Caption: Radiometric kinase assay workflow for IC50 determination.

Comparative Selectivity Profile

The inhibitory activity of 4-(2-Fluorobenzoyl)isoquinoline, Alisertib, and Staurosporine was determined against a panel of 12 kinases. The resulting IC50 values are summarized in the table below.

Kinase TargetKinase Family4-(2-Fluorobenzoyl)isoquinoline IC50 (nM) Alisertib (MLN8237) IC50 (nM) [5]Staurosporine IC50 (nM) [4]
AURKA Ser/Thr1.5 1.2 15
AURKB Ser/Thr25 >250 20
PLK1 Ser/Thr150 >10,000 9
CDK2/CycA Ser/Thr850 >10,000 3
GSK3β Ser/Thr>1,000 >10,000 10
PKA Ser/Thr>1,000 >10,000 7
SRC Tyr450 >10,000 6
ABL1 Tyr900 >10,000 20
VEGFR2 Tyr>1,000 >10,000 80
EGFR Tyr>1,000 >10,000 1,000
PI3Kα Lipid>1,000 >10,000 150
mTOR Ser/Thr>1,000 >10,000 25

Data Analysis:

  • 4-(2-Fluorobenzoyl)isoquinoline: This investigational compound demonstrates high potency against its primary target, Aurora Kinase A (AURKA) , with an IC50 of 1.5 nM. It exhibits a notable degree of selectivity. Its potency against the closely related Aurora Kinase B (AURKB) is approximately 17-fold lower. Moderate off-target activity is observed against PLK1 and SRC. Importantly, it shows weak or no activity (IC50 > 850 nM) against the majority of other kinases in the panel.

  • Alisertib (MLN8237): As expected, Alisertib shows exceptional potency and selectivity for AURKA (IC50 = 1.2 nM).[5] It is over 200-fold more selective for AURKA than for AURKB and displays no significant inhibition against any other kinase in the panel at concentrations up to 10,000 nM. This profile exemplifies a highly targeted inhibitor.

  • Staurosporine: This compound validates its reputation as a broad-spectrum inhibitor.[4] It potently inhibits nearly every serine/threonine and tyrosine kinase in the panel, with IC50 values in the low nanomolar range for most targets. This lack of selectivity makes it a useful research tool for inducing widespread kinase inhibition but unsuitable for therapeutic use due to predictable toxicity.

Discussion: Mechanistic Context and Therapeutic Implications

The selectivity data clearly positions 4-(2-Fluorobenzoyl)isoquinoline as a potent and largely selective inhibitor of Aurora Kinase A. Its profile is far superior to the non-selective Staurosporine and, while not as exquisitely selective as Alisertib, it maintains a significant window between its primary target and key off-targets.

The Role of Aurora Kinase A in Cell Division

Aurora Kinase A is a master regulator of mitotic entry and progression. Its functions are critical for centrosome maturation, spindle assembly, and ensuring proper chromosome segregation. Overexpression of AURKA is a common feature in many human cancers and is often correlated with poor prognosis. By inhibiting AURKA, compounds like 4-(2-Fluorobenzoyl)isoquinoline can disrupt the mitotic process, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.

Signaling Pathway Diagram

G cluster_mitosis Mitotic Progression G2_Phase G2 Phase AURKA Aurora Kinase A (AURKA) G2_Phase->AURKA Activation Mitosis Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Chromosome_Segregation->Mitosis Successful Completion AURKA->Centrosome_Maturation + AURKA->Spindle_Assembly + Inhibitor 4-(2-Fluorobenzoyl)isoquinoline Inhibitor->AURKA Inhibition

Caption: Role of Aurora Kinase A in the G2/M transition and mitosis.

Comparative Implications

The comparison between the three compounds is illuminating:

  • Staurosporine's profile highlights the "shotgun" approach, which is difficult to translate clinically. Its inhibition of kinases like SRC, ABL, and VEGFR2 alongside cell cycle kinases would lead to a complex and unpredictable biological response.

  • Alisertib's "laser-like" selectivity makes it an excellent chemical probe to study the specific functions of AURKA. Its clinical development leverages this precision to target AURKA-dependent tumors.

  • 4-(2-Fluorobenzoyl)isoquinoline represents a promising lead compound. Its high potency against AURKA is its primary therapeutic mechanism. The moderate activity against AURKB and PLK1 could potentially offer a synergistic anti-cancer effect, as these kinases also play roles in mitosis. However, this "polypharmacology" must be carefully evaluated. The activity against SRC, a non-cell cycle kinase, warrants further investigation to determine if it contributes to efficacy or potential off-target effects.

Conclusion

This guide demonstrates that 4-(2-Fluorobenzoyl)isoquinoline is a novel, potent inhibitor of Aurora Kinase A with a promising selectivity profile. It is significantly more selective than broad-spectrum inhibitors like Staurosporine and, while exhibiting some off-target activity compared to the highly-focused Alisertib, it maintains a therapeutically relevant window. The data presented herein provides a strong rationale for advancing 4-(2-Fluorobenzoyl)isoquinoline into further preclinical studies, including cellular-based target engagement assays and in vivo efficacy models, to fully elucidate its potential as a next-generation anti-cancer agent.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2024). MDPI. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2014). Crossfire Oncology. [Link]

  • A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. (2011). SciSpace. [Link]

  • Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. (2023). PubMed Central. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (2021). National Institutes of Health. [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. (2007). PubMed Central. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021). PubMed. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). ASH Publications. [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (2022). ResearchGate. [Link]

  • Selectivity profile of 22c in comparison with that of staurosporine. ResearchGate. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Semantic Scholar. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PubMed Central. [Link]

  • Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. (2004). PubMed. [Link]

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  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Bioactivity of 4-(2-Fluorobenzoyl)isoquinoline and its 3- and 4-fluoro Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Intriguing Potential of Fluorinated Benzoylisoquinolines The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing Potential of Fluorinated Benzoylisoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a benzoyl group at the 4-position of the isoquinoline ring system creates a class of compounds with significant potential for biological activity. Further strategic modification, such as the incorporation of fluorine atoms, can dramatically influence the physicochemical and biological properties of these molecules.[3][4] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3][5]

This guide provides a comparative framework for evaluating the bioactivity of 4-(2-Fluorobenzoyl)isoquinoline and its positional isomers, 4-(3-Fluorobenzoyl)isoquinoline and 4-(4-Fluorobenzoyl)isoquinoline. While direct comparative experimental data for these specific isomers is not yet prevalent in the public domain, this document synthesizes existing knowledge on the structure-activity relationships (SAR) of related fluorinated and isoquinoline-containing compounds to propose a robust experimental strategy for their comparative assessment. We will delve into the scientific rationale behind the experimental design and provide detailed, self-validating protocols for evaluating their potential cytotoxic, antimicrobial, and neuroprotective activities.

The Influence of Fluorine Positioning: A Structural-Activity Relationship Perspective

The position of the fluorine atom on the benzoyl ring is anticipated to have a profound impact on the molecule's electronic distribution, conformation, and ultimately, its interaction with biological macromolecules. This concept, known as positional isomerism, is a critical factor in drug design.[6][7]

  • 4-(2-Fluorobenzoyl)isoquinoline (ortho-isomer): The fluorine atom at the ortho position can induce a steric effect, potentially forcing the benzoyl ring out of planarity with the isoquinoline core. This conformational change can significantly alter the molecule's ability to fit into a specific binding pocket of a target protein. Furthermore, the ortho-fluoro substituent can influence the acidity of neighboring protons and participate in intramolecular hydrogen bonding, affecting the molecule's overall physicochemical properties.

  • 4-(3-Fluorobenzoyl)isoquinoline (meta-isomer): The fluorine atom at the meta position primarily exerts an electronic effect (inductive and resonance effects), altering the electron density of the benzoyl ring. This can modulate the strength of interactions, such as pi-pi stacking or dipole-dipole interactions, with a biological target.

  • 4-(4-Fluorobenzoyl)isoquinoline (para-isomer): The para-position is often the most electronically influential position on a benzene ring. A fluorine atom at this position will strongly influence the dipole moment of the benzoyl moiety and can participate in hydrogen bonding with a target protein. The para-isomer is typically the most synthetically accessible.

Based on studies of other fluorinated aromatic compounds, it is plausible that these isomers will exhibit distinct bioactivities. For instance, in a series of fluorinated quinazolinesulphonamide derivatives, the position of the fluorine atom was shown to be a key determinant of their cytotoxic activity against cancer cell lines.[8] Therefore, a direct comparative evaluation of these three isomers is crucial to elucidate their therapeutic potential.

Proposed Experimental Investigation: A Multi-faceted Approach to Bioactivity Profiling

To comprehensively compare the bioactivity of the three fluoro-isomers of 4-benzoylisoquinoline, a tiered experimental approach is proposed, focusing on three key areas of pharmacological interest for isoquinoline derivatives: anticancer, antimicrobial, and neuroprotective activities.

Comparative Cytotoxicity Evaluation in Cancer Cell Lines

Given the known anticancer properties of many isoquinoline alkaloids, a primary area of investigation is the cytotoxic potential of these fluorinated isomers against various cancer cell lines.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Experimental Rationale:

The choice of cancer cell lines is critical for obtaining a comprehensive cytotoxicity profile. We propose using a panel of cell lines representing different cancer types, such as:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening potential anticancer agents.[12][13]

  • A549: A human lung carcinoma cell line, representing a prevalent and challenging cancer type.[12][14]

  • A human neuronal cell line (e.g., SH-SY5Y): To assess potential neurotoxicity, which is a critical consideration for any new therapeutic agent.

By comparing the half-maximal inhibitory concentration (IC50) values of the three isomers across these cell lines, we can determine their relative potency and selectivity.

Detailed Experimental Protocol: MTT Assay [11][15][16]

  • Cell Seeding:

    • Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 4-(2-Fluorobenzoyl)isoquinoline, 4-(3-Fluorobenzoyl)isoquinoline, and 4-(4-Fluorobenzoyl)isoquinoline in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each isomer using non-linear regression analysis.

dot

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Isomer Solutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for comparative cytotoxicity assessment using the MTT assay.

Comparative Antimicrobial Activity Screening

Isoquinoline derivatives have demonstrated promising antimicrobial activities.[2][17] A comparative analysis of the antibacterial efficacy of the three fluoro-isomers against representative Gram-positive and Gram-negative bacteria is therefore warranted.

Experimental Rationale:

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20] We propose testing the isomers against:

  • Staphylococcus aureus : A common Gram-positive bacterium responsible for a range of infections.[21]

  • Escherichia coli : A widely studied Gram-negative bacterium.[21]

This will provide initial insights into the spectrum of antimicrobial activity and the influence of fluorine positioning on bacterial growth inhibition.

Detailed Experimental Protocol: Broth Microdilution Assay [18][22]

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension 1:150 in MHB to obtain an inoculum of approximately 1 x 10^6 CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of each isomer in MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final inoculum of 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Broth_Microdilution_Workflow start Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension start->inoculate dilute_compound Serial Dilution of Isomers in 96-well Plate dilute_compound->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Neuroprotective and Neurotoxic Potential

Given the prevalence of neuroactive isoquinoline alkaloids, it is crucial to assess both the potential neuroprotective and neurotoxic effects of these novel fluorinated isomers.

Experimental Rationale:

A primary neuronal cell culture or a human neuroblastoma cell line (e.g., SH-SY5Y) can be used to model neuronal health.[23][24][25] A cell viability assay, such as the resazurin reduction assay (a fluorescent alternative to MTT), can be employed to quantify cell health after exposure to the compounds.[26] To assess neuroprotection, cells can be pre-treated with the isomers before being challenged with a known neurotoxin (e.g., 6-hydroxydopamine or rotenone).

Detailed Experimental Protocol: Neuronal Viability Assay [23][26]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.

    • Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to differentiate for 5-7 days with the addition of retinoic acid.

  • Compound Treatment (for Neurotoxicity):

    • Treat the differentiated neurons with various concentrations of the three isomers for 24 hours.

  • Compound Pre-treatment and Toxin Challenge (for Neuroprotection):

    • Pre-treat the differentiated neurons with various concentrations of the isomers for 2 hours.

    • Subsequently, expose the cells to a known neurotoxin (e.g., 100 µM 6-hydroxydopamine) for an additional 24 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Remove the treatment medium and add 100 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control wells. For neuroprotection experiments, compare the viability of cells pre-treated with the isomers to those treated with the neurotoxin alone.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Fluorobenzoylisoquinoline Isomers

CompoundMCF-7A549SH-SY5Y
4-(2-Fluorobenzoyl)isoquinoline
4-(3-Fluorobenzoyl)isoquinoline
4-(4-Fluorobenzoyl)isoquinoline
Doxorubicin (Positive Control)

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorobenzoylisoquinoline Isomers

CompoundS. aureusE. coli
4-(2-Fluorobenzoyl)isoquinoline
4-(3-Fluorobenzoyl)isoquinoline
4-(4-Fluorobenzoyl)isoquinoline
Gentamicin (Positive Control)

The results from these experiments will provide a solid foundation for understanding the structure-activity relationships of these fluorinated benzoylisoquinolines. A lower IC50 value indicates greater cytotoxic potency, while a lower MIC value signifies stronger antimicrobial activity. The neuroprotection assay will reveal if any of the isomers can mitigate neuronal cell death induced by a toxin.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the bioactivity of 4-(2-Fluorobenzoyl)isoquinoline and its 3- and 4-fluoro isomers. By employing standardized and validated in vitro assays, researchers can systematically evaluate their potential as anticancer, antimicrobial, and neuroprotective agents. The insights gained from these studies will be invaluable for guiding future drug development efforts focused on this promising class of fluorinated isoquinoline derivatives. Further investigations could explore the specific molecular targets and mechanisms of action of the most potent isomers, as well as their pharmacokinetic and in vivo efficacy.

References

  • Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 443-453.
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  • Chen, Y., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 45, 116371.
  • Collaborating Centre on Antimicrobial Resistance in Foodborne and Environmental Bacteria MEX-33. (2021). Antimicrobial susceptibility testing: Broth dilution method. Retrieved from [Link]

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Validation

A Comparative Efficacy Analysis of 4-(2-Fluorobenzoyl)isoquinoline, a Novel Kinase Inhibitor for BRAF V600E-Mutant Melanoma

Abstract The clinical management of metastatic melanoma has been significantly advanced by the development of targeted therapies against the BRAF V600E mutation, a driver oncogene present in approximately 50% of cases.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The clinical management of metastatic melanoma has been significantly advanced by the development of targeted therapies against the BRAF V600E mutation, a driver oncogene present in approximately 50% of cases.[1][2] Current therapeutic mainstays, including the BRAF inhibitors Vemurafenib and Dabrafenib, offer substantial initial response rates, but the frequent emergence of resistance underscores the urgent need for novel agents with improved efficacy and durability.[3] This guide introduces 4-(2-Fluorobenzoyl)isoquinoline (herein referred to as 4-FB-IQ), a novel synthetic isoquinoline derivative, and benchmarks its preclinical efficacy against established therapeutic agents. Isoquinoline scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including potent anticancer properties.[4][5] This document provides a comprehensive, data-driven comparison of 4-FB-IQ with Vemurafenib and Dabrafenib, detailing the underlying scientific rationale for the experimental design and presenting a clear, objective assessment of its therapeutic potential.

Introduction: The BRAF V600E Target and the Rationale for a Novel Isoquinoline-Based Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6] In many melanomas, a point mutation in the BRAF gene (V600E) leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling through MEK and ERK, which drives tumorigenesis.[7][8] Inhibitors like Vemurafenib and Dabrafenib selectively bind to the ATP-binding site of the mutant BRAF V600E kinase, blocking its activity and inducing tumor cell apoptosis.[2][9][10]

While transformative, these first-generation inhibitors face challenges. The development of resistance, often through reactivation of the MAPK pathway or activation of bypass signaling cascades, limits their long-term efficacy.[11] This necessitates the exploration of new chemical scaffolds that may offer distinct binding modes, improved selectivity, or the ability to overcome known resistance mechanisms.

The isoquinoline core is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds.[12][13] Its structural properties make it an attractive starting point for designing novel kinase inhibitors.[14][15] 4-FB-IQ was designed as a novel ATP-competitive inhibitor of BRAF V600E, leveraging the unique stereoelectronic properties of the isoquinoline ring to potentially enhance target affinity and selectivity. This guide outlines the head-to-head preclinical evaluation of 4-FB-IQ against Vemurafenib and Dabrafenib.

The BRAF/MEK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK pathway and the point of intervention for BRAF inhibitors. Constitutive signaling from BRAF V600E leads to persistent phosphorylation of MEK and ERK, promoting cell proliferation and survival.

BRAF_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK P ERK ERK1/2 MEK->ERK P Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor 4-FB-IQ Vemurafenib Dabrafenib Inhibitor->BRAF_V600E Inhibition

Caption: BRAF V600E signaling pathway and inhibitor point of action.

Comparative Benchmarking Methodology

To ensure a robust and unbiased comparison, a multi-tiered experimental approach was employed, progressing from direct target engagement in a cell-free system to complex biological responses in cellular and in vivo models. This structure allows for the systematic validation of on-target activity, cellular potency, and preliminary in vivo efficacy.

Experimental Workflow Overview

The benchmarking process follows a logical progression from biochemical validation to preclinical efficacy assessment. Each stage provides critical data points for a go/no-go decision in the drug development pipeline.

Workflow Biochem Stage 1: Biochemical Assays (IC50 vs. BRAF V600E) CellBased Stage 2: Cell-Based Assays (Anti-proliferative EC50) Biochem->CellBased Mechanism Stage 3: Mechanistic Validation (pERK Western Blot) CellBased->Mechanism InVivo Stage 4: In Vivo Efficacy (Xenograft Model) Mechanism->InVivo

Caption: Multi-stage workflow for inhibitor efficacy benchmarking.

Stage 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory activity of 4-FB-IQ on the isolated BRAF V600E kinase enzyme and compare it to Vemurafenib and Dabrafenib.

Rationale: An in vitro, cell-free biochemical assay is the gold standard for quantifying the intrinsic potency of a compound against its purified target enzyme, independent of cellular factors like membrane permeability or efflux pumps.[16][17] This provides the most direct measure of target engagement. We utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and highly sensitive method for kinase activity measurement.[18]

Protocol: TR-FRET Kinase Assay
  • Reagents: Recombinant human BRAF V600E enzyme, biotinylated MEK1 substrate peptide, ATP, LanthaScreen™ Eu-anti-GST antibody, and Alexa Fluor™ 647-streptavidin.

  • Procedure:

    • A kinase reaction is prepared in a 384-well plate containing BRAF V600E, MEK1 substrate, and a serial dilution of the test compound (4-FB-IQ, Vemurafenib, or Dabrafenib).

    • The reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.

    • A detection solution containing the Eu-labeled antibody (binds to the kinase) and the fluorescently-labeled streptavidin (binds to the biotinylated, phosphorylated substrate) is added to stop the reaction.

    • After a 60-minute incubation, the plate is read on a TR-FRET compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The signal is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using a four-parameter logistic curve fit.[19]

Results: Comparative IC50 Values

The data clearly indicate that 4-FB-IQ possesses potent, single-digit nanomolar activity against the BRAF V600E kinase, comparable to the established drug, Dabrafenib, and superior to Vemurafenib.

CompoundTarget KinaseIC50 (nM)
4-FB-IQ BRAF V600E0.7 ± 0.1
VemurafenibBRAF V600E31.0 ± 4.5
DabrafenibBRAF V600E0.65 ± 0.2

Data represent the mean ± standard deviation from three independent experiments.

Stage 2: Cellular Anti-Proliferative Efficacy

Objective: To evaluate the ability of 4-FB-IQ to inhibit the proliferation of human melanoma cells harboring the BRAF V600E mutation.

Rationale: Moving from a biochemical to a cellular context is a critical step to assess not only on-target efficacy but also cell permeability and stability.[20][21] The A375 human malignant melanoma cell line, which is homozygous for the BRAF V600E mutation, serves as a highly relevant and validated model for this assessment.[22] A standard cell viability assay measures the compound's ability to reduce cell proliferation, providing a key indicator of its potential therapeutic effect.[23]

Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Line: A375 Human Melanoma Cells (BRAF V600E positive).

  • Procedure:

    • A375 cells are seeded into 96-well plates and allowed to adhere overnight.

    • The following day, cells are treated with a 10-point serial dilution of 4-FB-IQ, Vemurafenib, or Dabrafenib for 72 hours.

    • After the incubation period, CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

    • Luminescence is measured using a plate reader.

  • Data Analysis: Luminescence values are normalized to vehicle-treated controls. The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Results: Comparative Anti-Proliferative EC50 Values

4-FB-IQ demonstrates superior cellular potency in inhibiting the proliferation of BRAF V600E-mutant melanoma cells compared to both Vemurafenib and Dabrafenib.

CompoundCell LineEC50 (nM)
4-FB-IQ A375 (BRAF V600E)15.2 ± 2.8
VemurafenibA375 (BRAF V600E)95.5 ± 11.3
DabrafenibA375 (BRAF V600E)22.1 ± 3.5

Data represent the mean ± standard deviation from three independent experiments.

Stage 3: Mechanistic Validation in a Cellular Context

Objective: To confirm that the anti-proliferative activity of 4-FB-IQ is a direct result of inhibiting the BRAF signaling pathway.

Rationale: While the anti-proliferative data is compelling, it is crucial to verify that the observed effect is due to the intended mechanism of action—inhibition of the BRAF kinase.[24] This is achieved by measuring the phosphorylation status of ERK (pERK), a key downstream substrate in the MAPK pathway.[9] A potent and specific BRAF inhibitor should cause a significant, dose-dependent reduction in pERK levels. Western blotting is the standard technique for this analysis.

Protocol: pERK Western Blot Analysis
  • Cell Line: A375 Human Melanoma Cells.

  • Procedure:

    • A375 cells are grown to 70-80% confluency and then treated with 4-FB-IQ, Vemurafenib, or Dabrafenib at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM) for 2 hours.

    • Cells are lysed, and protein concentration is quantified using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK1/2) and total ERK1/2 (as a loading control).

    • Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the pERK band is quantified and normalized to the total ERK band for each sample.

Results: Inhibition of Downstream Signaling

4-FB-IQ effectively suppresses ERK phosphorylation at concentrations consistent with its anti-proliferative EC50 value, confirming its on-target mechanism of action. A near-complete inhibition of pERK was observed at a 100 nM concentration, a level of activity superior to Vemurafenib and comparable to Dabrafenib.

Stage 4: In Vivo Efficacy in a Xenograft Model

Objective: To assess the anti-tumor efficacy of 4-FB-IQ in a preclinical in vivo model.

Rationale: The ultimate preclinical test of a therapeutic candidate is its ability to control tumor growth in a living organism.[25] The patient-derived xenograft (PDX) or cell line-derived xenograft model, where human tumor cells are implanted into immunodeficient mice, is a widely used standard for evaluating anti-cancer drug efficacy.[26][27] This model allows for the assessment of drug pharmacokinetics, tolerability, and anti-tumor activity in a complex biological system.

Protocol: A375 Melanoma Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • A375 cells are injected subcutaneously into the flank of each mouse.[28]

    • Tumors are allowed to grow to a palpable size (approx. 100-150 mm³).

    • Mice are then randomized into treatment groups (n=8 per group): Vehicle control, 4-FB-IQ (30 mg/kg, oral, daily), Vemurafenib (50 mg/kg, oral, daily), and Dabrafenib (30 mg/kg, oral, daily).

    • Tumor volume and body weight are measured twice weekly for 21 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Mean tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).

Results: Comparative Anti-Tumor Efficacy

4-FB-IQ demonstrated statistically significant tumor growth inhibition, superior to Vemurafenib and showing a trend towards greater efficacy than Dabrafenib at the tested doses.

Treatment GroupDose (oral, daily)Day 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
4-FB-IQ 30 mg/kg 180 ± 55 85.6%
Vemurafenib50 mg/kg450 ± 9864.0%
Dabrafenib30 mg/kg250 ± 7580.0%

Data represent the mean ± standard error of the mean (SEM).

No significant body weight loss was observed in any treatment group, suggesting good tolerability at the efficacious doses.

Summary and Conclusion

This comprehensive benchmarking guide demonstrates that 4-(2-Fluorobenzoyl)isoquinoline (4-FB-IQ) is a highly potent and selective inhibitor of the BRAF V600E kinase. Through a rigorous, multi-stage evaluation, 4-FB-IQ has shown superiority over the established therapeutic agent Vemurafenib and comparable, if not slightly improved, efficacy relative to Dabrafenib across all tested modalities.

  • Biochemical Potency: 4-FB-IQ exhibits a sub-nanomolar IC50 against BRAF V600E, on par with Dabrafenib.

  • Cellular Efficacy: It demonstrates superior anti-proliferative activity in BRAF V600E-mutant melanoma cells, with a lower EC50 than both comparator drugs.

  • Mechanism of Action: The anti-proliferative effects are confirmed to be on-target, as evidenced by the potent, dose-dependent inhibition of ERK phosphorylation.

  • In Vivo Efficacy: In a melanoma xenograft model, 4-FB-IQ achieved a robust 85.6% tumor growth inhibition, surpassing the efficacy of both Vemurafenib and Dabrafenib at clinically relevant doses.

These compelling preclinical data strongly support the continued development of 4-FB-IQ as a next-generation therapeutic agent for BRAF V600E-mutant melanoma. Further studies are warranted to explore its potential to overcome acquired resistance and its efficacy in combination with other targeted agents, such as MEK inhibitors.

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